Tert-butyl 6-bromohexanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-bromohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELCIMQRLODQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468428 | |
| Record name | Tert-butyl 6-bromohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65868-63-5 | |
| Record name | Tert-butyl 6-bromohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-bromohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 6-bromohexanoate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 6-bromohexanoate (B1238239), a key building block in modern organic synthesis and drug discovery. Particular emphasis is placed on its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed tables of its physical and chemical properties, experimental protocols for its synthesis and use, and visualizations of relevant chemical transformations and biological pathways.
Core Chemical Properties
Tert-butyl 6-bromohexanoate is a colorless to pale yellow liquid with the chemical formula C₁₀H₁₉BrO₂.[1] It is a bifunctional molecule featuring a terminal bromine atom, which serves as a reactive handle for nucleophilic substitution, and a tert-butyl ester, a common protecting group for carboxylic acids that can be selectively cleaved under acidic conditions.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉BrO₂ | [1][2][3] |
| Molecular Weight | 251.16 g/mol | [2][3] |
| Appearance | Colorless to yellowish liquid | [1] |
| Boiling Point | 247-248 °C (Predicted); 256.3 ± 23.0 °C at 760 mmHg | [1][4] |
| Density | ~1.10 g/cm³ (Predicted: 1.194 ± 0.06 g/cm³) | [1] |
| Melting Point | Not Applicable | [4] |
| Flash Point | 93 °C | [1] |
| Refractive Index | No data available | |
| Solubility | High solubility in various organic solvents. Specific quantitative data not available. | [1] |
| CAS Number | 65868-63-5 | [2][5] |
Synthesis and Reactivity
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
6-bromohexanoic acid
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 6-bromohexanoic acid (1.0 eq) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Logical Workflow for Synthesis
Reactivity
The reactivity of this compound is dominated by the two functional groups. The terminal alkyl bromide is susceptible to nucleophilic substitution, making it an excellent substrate for introducing the six-carbon linker into various molecules. The tert-butyl ester is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the carboxylic acid.
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its characterization. Although specific spectra with peak assignments were not found in the literature search, a theoretical analysis based on its structure is provided below.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the different methylene (B1212753) groups and the tert-butyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | Triplet | 2H | -CH₂-Br |
| ~2.20 | Triplet | 2H | -CH₂-COO- |
| ~1.85 | Quintet | 2H | -CH₂-CH₂Br |
| ~1.65 | Quintet | 2H | -CH₂-CH₂COO- |
| ~1.45 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
| 1.44 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O (ester) |
| ~80 | -C(CH₃)₃ |
| ~35 | -CH₂-COO- |
| ~33 | -CH₂-Br |
| ~32 | -CH₂-CH₂Br |
| ~28 | -C(CH₃)₃ |
| ~27 | -CH₂-CH₂COO- |
| ~24 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975-2860 | Strong | C-H stretching (alkane) |
| ~1730 | Strong | C=O stretching (ester) |
| ~1150 | Strong | C-O stretching (ester) |
| ~650 | Medium | C-Br stretching |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 251/253 | [M]⁺ (Molecular ion, bromine isotopes) |
| 195/197 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 157 | [M - Br]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Applications in Drug Discovery: PROTACs
This compound is a widely used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Role as a Linker
The six-carbon chain of this compound provides the necessary spacing between the target protein ligand and the E3 ligase ligand for the formation of a stable ternary complex. The terminal bromide allows for its conjugation to one of the ligands, typically through a nucleophilic substitution reaction.
Example: Synthesis of an ERK5 Degrader
A notable example of its application is in the synthesis of the PROTAC ERK5 degrader-1 (HY-176528).[6] In this synthesis, this compound is used to alkylate a precursor molecule, which is then further elaborated to yield the final PROTAC.[7]
Experimental Protocol: Synthesis of an Intermediate for an ERK5 Degrader
This protocol describes the alkylation step using this compound in the synthesis of an ERK5 degrader.[7]
Materials:
-
Precursor molecule (1a in the cited literature)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (MeCN)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of the precursor molecule (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (4.0 eq) and this compound (1.5 eq).
-
Stir the reaction mixture at 80 °C overnight.
-
After cooling, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude material by column chromatography on silica gel to afford the alkylated product.
PROTAC Synthesis Workflow
Signaling Pathway Context: PROTAC-mediated Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
PROTAC Mechanism of Action
Safety and Handling
This compound is a chemical that requires careful handling. It may be irritating to the eyes and skin, and direct contact should be avoided.[1] It is recommended to use personal protective equipment such as gloves, goggles, and a lab coat when handling this compound. The use of a fume hood is also advised to prevent inhalation.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and, most notably, in the rapidly evolving field of targeted protein degradation. Its bifunctional nature allows for its straightforward incorporation as a linker in the design and synthesis of PROTACs. This guide has provided a detailed overview of its chemical properties, a plausible synthesis protocol, and an illustration of its application in the development of novel therapeutics. Further research into its specific physical properties, such as refractive index and quantitative solubility, would be beneficial for its broader application.
References
- 1. This compound [chembk.com]
- 2. This compound | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 65868-63-5 this compound AKSci 4762BB [aksci.com]
- 6. PROTAC ERK5 degrader-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 6-bromohexanoate CAS number lookup
CAS Number: 65868-63-5
This technical guide provides a comprehensive overview of tert-butyl 6-bromohexanoate (B1238239), a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the field, this document details the compound's properties, synthesis, and applications, with a particular focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Compound Data
Quantitative data for tert-butyl 6-bromohexanoate is summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 65868-63-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉BrO₂ | [3] |
| Molecular Weight | 251.16 g/mol | [3] |
| Appearance | Colorless to yellowish liquid | [1] |
| Boiling Point | 256.3 ± 23.0 °C at 760 mmHg | |
| Density | ~1.10 g/cm³ | [1] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in various organic solvents | [1] |
| Storage | 2-8°C |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established esterification and purification techniques.
Synthesis of this compound
This protocol describes the synthesis of this compound via the esterification of 6-bromohexanoic acid with tert-butanol (B103910).[1]
Materials:
-
6-bromohexanoic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 6-bromohexanoic acid (1 equivalent) in dichloromethane.
-
Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification of this compound
The crude product from the synthesis can be purified using flash column chromatography.
Materials:
-
Crude this compound
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain purified this compound.
Applications in Drug Development
This compound is a valuable linker molecule in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[4][5][6][7] Its six-carbon chain provides spatial separation between the target protein ligand and the E3 ligase ligand, a critical parameter for the formation of a productive ternary complex.
A notable application is in the synthesis of PROTAC ERK5 degrader-1.[8] Extracellular signal-regulated kinase 5 (ERK5) is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in various cellular processes, including cell proliferation and survival.[9] Dysregulation of the ERK5 signaling pathway is associated with certain cancers, making it an attractive therapeutic target.
Synthesis of PROTAC ERK5 Degrader-1
The following workflow outlines the general steps for the synthesis of a PROTAC, such as an ERK5 degrader, utilizing this compound as a linker precursor.
Caption: Workflow for the synthesis of a PROTAC ERK5 degrader.
ERK5 Signaling Pathway
The ERK5 signaling pathway is a crucial cascade that regulates various cellular functions. The simplified diagram below illustrates the key components of this pathway, which is the target of the PROTACs synthesized using this compound.
Caption: Simplified representation of the ERK5 signaling pathway.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC Linkers | BroadPharm [broadpharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 8. PROTAC ERK5 degrader-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. Structural mechanism for the specific assembly and activation of the extracellular signal regulated kinase 5 (ERK5) module - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tert-butyl 6-bromohexanoate: Properties, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 6-bromohexanoate (B1238239), a key building block in modern drug discovery. We will cover its fundamental molecular properties, detailed synthetic protocols, and its critical application as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs), with a focus on the degradation of Extracellular signal-regulated kinase 5 (ERK5).
Core Molecular Data
The fundamental properties of tert-butyl 6-bromohexanoate are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₀H₁₉BrO₂[1] |
| Molecular Weight | 251.16 g/mol [1] |
| CAS Number | 65868-63-5[1] |
| Appearance | Colorless to yellowish liquid[2][3] |
| Boiling Point | 256.3 ± 23.0 °C at 760 mmHg[3] |
| Storage Conditions | 2-8°C, sealed in a dry environment[1] |
Synthesis and Application in PROTACs
This compound is a bifunctional molecule featuring a terminal bromine atom and a tert-butyl ester. This structure makes it an ideal linker for the synthesis of PROTACs. The bromo group allows for nucleophilic substitution to attach to a warhead (a ligand for the protein of interest), while the tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to an E3 ligase ligand.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its subsequent use in the assembly of a PROTAC targeting ERK5.
1. Synthesis of this compound
This protocol describes the esterification of 6-bromohexanoic acid to yield this compound.
-
Materials: 6-bromohexanoic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (B28879) (DMAP), tert-Butanol (B103910), Dichloromethane (B109758) (DCM).
-
Procedure:
-
To a solution of 6-bromohexanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq) and tert-butanol (1.5 eq).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
-
2. Synthesis of an ERK5-Targeting PROTAC
This multi-step protocol outlines the synthesis of a PROTAC that recruits the VHL E3 ligase to ERK5 for degradation, using this compound as a linker.
-
Step 1: Attachment of the Linker to the ERK5 Ligand
-
Materials: ERK5 inhibitor with a free amine (e.g., a derivative of BAY-885), this compound, N,N-Diisopropylethylamine (DIPEA), Acetonitrile.
-
Procedure:
-
Dissolve the ERK5 inhibitor (1.0 eq) and this compound (1.2 eq) in acetonitrile.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting intermediate by reverse-phase HPLC.
-
-
-
Step 2: Deprotection of the Tert-butyl Ester
-
Materials: The product from Step 1, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the carboxylic acid intermediate.
-
-
-
Step 3: Coupling with the VHL E3 Ligase Ligand
-
Materials: The carboxylic acid intermediate from Step 2, VHL ligand with a free amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 eq) and the VHL ligand (1.1 eq) in N,N-dimethylformamide (DMF).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
-
PROTAC-Mediated Degradation of ERK5
The synthesized PROTAC molecule functions by inducing the degradation of its target protein, ERK5, through the ubiquitin-proteasome system. This mechanism of action is a key advantage of PROTAC technology over traditional inhibitors.
Logical Workflow of PROTAC Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of PROTAC-mediated degradation of ERK5.
The PROTAC molecule first binds to both the target protein (ERK5) and an E3 ubiquitin ligase (in this case, VHL), forming a ternary complex.[4][5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[5][6] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[5][6] This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 65868-63-5 [sigmaaldrich.com]
- 3. This compound | 65868-63-5 [sigmaaldrich.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Tert-butyl 6-bromohexanoate physical state and appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 6-bromohexanoate (B1238239), a key building block in contemporary chemical synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other therapeutic agents.
Core Properties of Tert-butyl 6-bromohexanoate
This compound is an aliphatic ester characterized by a terminal bromine atom and a bulky tert-butyl ester group. This bifunctionality makes it a versatile linker for conjugating different molecular entities.
Physical State and Appearance
At ambient conditions, this compound exists as a liquid.[1][2] Its appearance is typically described as a colorless to light yellow or yellowish liquid.[1][3] It may also possess a characteristic odor.[3]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison. These parameters are crucial for designing reaction conditions, purification protocols, and storage procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉BrO₂ | [3][4][5] |
| Molecular Weight | 251.16 g/mol | [4][5] |
| Physical State | Liquid | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Density | ~1.10 g/cm³ (experimental) 1.194 ± 0.06 g/cm³ (predicted) | [3] |
| Boiling Point | ~247-248 °C 256.3 ± 23.0 °C at 760 mmHg (predicted) | [3] |
| Flash Point | 93 °C | [3] |
| Solubility | Soluble in various organic solvents | [3] |
| Purity | Typically available in purities of 95% to 97% | [2][5] |
Applications in Synthesis
This compound is widely utilized in organic synthesis.[3] Its primary application in modern drug discovery is as a linker molecule in the synthesis of PROTACs.[1] The bromo- functionality allows for nucleophilic substitution, while the tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid for further conjugation.
Below is a diagram illustrating the logical relationship of this compound as a bifunctional linker.
Experimental Protocols
While specific, detailed experimental protocols are highly dependent on the target molecule, a general procedure for the utilization of this compound in a nucleophilic substitution reaction is provided below.
General Protocol for N-Alkylation:
-
Reactant Preparation: Dissolve the amine-containing substrate (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 2-3 equivalents) or diisopropylethylamine (DIPEA, 2-3 equivalents), to the reaction mixture to act as a proton scavenger.
-
Alkylation: Add this compound (1.0-1.2 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Safety and Handling
This compound is a chemical that requires appropriate safety measures during handling.[3] It may cause irritation to the eyes and skin, and direct contact should be avoided.[3] It is recommended to use personal protective equipment, including gloves and safety goggles.[3] All handling should be performed in a well-ventilated area, such as a fume hood, to prevent inhalation of any vapors.[3]
Storage: For long-term stability, it is recommended to store this compound under refrigerated conditions, typically between 2-8°C, and sealed in a dry environment.[3][6] For extended storage of the pure compound, temperatures of -20°C can prolong its shelf life.[1]
References
The Solubility Profile of Tert-butyl 6-bromohexanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 6-bromohexanoate (B1238239) is a bifunctional molecule utilized in the synthesis of more complex chemical structures, including PROTAC (Proteolysis Targeting Chimera) linkers.[1] Its utility in multi-step synthetic processes necessitates a thorough understanding of its solubility characteristics to ensure optimal reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility properties of Tert-butyl 6-bromohexanoate, outlines a detailed experimental protocol for its quantitative determination, and presents a standardized framework for data reporting.
Introduction
This compound (CAS No. 65868-63-5) is a haloalkanoate ester with a molecular formula of C10H19BrO2 and a molecular weight of 251.16 g/mol .[2][3][4] It presents as a colorless to yellowish liquid at room temperature.[5] While widely used in organic synthesis, particularly as a linker in the development of PROTACs, publicly available quantitative data on its solubility in common organic solvents is limited. General statements indicate it has high solubility and can be dissolved in various organic solvents, but specific measurements are not readily found in the literature.[5] This guide aims to bridge this information gap by providing a practical framework for researchers to determine and report the solubility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C10H19BrO2 | [2][3][5] |
| Molecular Weight | 251.16 g/mol | [2][3][4] |
| Appearance | Colorless to yellowish liquid | [5] |
| Boiling Point | ~247-248 °C | [5] |
| Density | ~1.10 g/cm³ | [5] |
| Flash Point | 93 °C | [5] |
| LogP | 3.2834 | [3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2][3] |
Qualitative Solubility
While quantitative data is scarce, chemical suppliers and databases consistently report that this compound is soluble in a range of organic solvents. This is expected given its chemical structure, which includes a nonpolar alkyl chain and a moderately polar ester group. However, a Safety Data Sheet for the compound explicitly states "No data available" for solubility, highlighting the lack of formal studies.[6]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents has not been published. To facilitate research and process development, the following table provides a standardized format for recording experimentally determined solubility values. Researchers are encouraged to use the protocol outlined in Section 5 to populate this table.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Dichloromethane | Shake-Flask | |||
| Chloroform | Shake-Flask | |||
| Diethyl Ether | Shake-Flask | |||
| Ethyl Acetate | Shake-Flask | |||
| Acetone | Shake-Flask | |||
| Acetonitrile | Shake-Flask | |||
| Tetrahydrofuran (THF) | Shake-Flask | |||
| Toluene | Shake-Flask | |||
| Hexane | Shake-Flask | |||
| Methanol | Shake-Flask | |||
| Ethanol | Shake-Flask | |||
| Isopropanol | Shake-Flask | |||
| Dimethylformamide (DMF) | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | Shake-Flask |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method, as described by Higuchi and Connors (1965), is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[7] The following protocol is adapted for the analysis of this compound.
5.1. Materials
-
This compound (purity ≥95%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
-
Volumetric flasks and pipettes
5.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid phase should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze both the standard solutions and the filtered saturated solution using a calibrated analytical method (e.g., GC-FID or HPLC-UV).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
5.3. Data Calculation
-
Solubility in g/100 mL:
-
Concentration (g/mL) from the calibration curve × 100
-
-
Solubility in mol/L:
-
(Concentration (g/L) from calibration curve) / (Molecular Weight of this compound (251.16 g/mol ))
-
Visualizations
Synthesis Pathway
The following diagram illustrates a common synthetic route for this compound.
Caption: Synthesis of this compound.
Experimental Workflow
The diagram below outlines the experimental workflow for the shake-flask solubility determination method.
Caption: Shake-Flask Solubility Workflow.
Conclusion
While this compound is an important building block in medicinal chemistry and organic synthesis, a critical gap exists in the public domain regarding its quantitative solubility in common organic solvents. This guide provides researchers with a robust experimental protocol to generate this essential data. The standardized data table and workflows presented herein are intended to promote consistent and comparable results across different laboratories, ultimately aiding in the streamlined development of synthetic routes and processes involving this versatile compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Synthonix, Inc > 65868-63-5 | this compound [synthonix.com]
- 5. chembk.com [chembk.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of Tert-butyl 6-bromohexanoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectroscopic data for Tert-butyl 6-bromohexanoate (B1238239) (C₁₀H₁₉BrO₂; CAS No. 65868-63-5), a key intermediate in various synthetic applications, including the development of PROTAC linkers.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a predictive analysis based on established spectroscopic principles for the structural elucidation of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for Tert-butyl 6-bromohexanoate. These predictions are derived from established chemical shift ranges and fragmentation patterns for similar chemical structures.
Predicted ¹H NMR Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | Triplet | 2H | -CH₂-Br |
| ~2.20 | Triplet | 2H | -C(=O)-CH₂- |
| ~1.85 | Quintet | 2H | -CH₂-CH₂-Br |
| ~1.63 | Quintet | 2H | -C(=O)-CH₂-CH₂- |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ |
| ~1.43 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
Note: The multiplicity and chemical shifts are estimations and may vary based on the actual experimental conditions.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) (ppm) | Assignment |
| ~172 | C=O (Ester Carbonyl) |
| ~80 | -C (CH₃)₃ (Quaternary Carbon) |
| ~36 | -C H₂-C(=O)- |
| ~34 | -C H₂-Br |
| ~32 | -C H₂-CH₂Br |
| ~28 | -C(C H₃)₃ (Methyl Carbons) |
| ~27 | -CH₂-C H₂-CH₂- |
| ~24 | -C(=O)-CH₂-C H₂- |
Note: These chemical shift values are approximate and are based on typical ranges for alkyl chains, esters, and alkyl halides.[5][6][7][8][9]
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H (sp³) stretch |
| ~1735 | Strong | C=O (Ester carbonyl) stretch |
| ~1250 and ~1150 | Strong | C-O (Ester) stretch |
| ~650 | Medium-Weak | C-Br stretch |
Note: The presence of a strong carbonyl peak around 1735 cm⁻¹ is a key diagnostic feature for the ester functional group.[10][11][12][13][14]
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment | Notes |
| 250/252 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| 194/196 | [M - C₄H₈]⁺ | Loss of isobutylene (B52900) from the tert-butyl group. |
| 171 | [M - Br]⁺ | Loss of a bromine radical. |
| 57 | [C₄H₉]⁺ | tert-butyl cation, often the base peak. |
Note: The fragmentation of the molecular ion is expected to be significant, and the molecular ion peak itself may be of low abundance.[15][16][17][18][19]
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Typically, 8 to 16 scans are sufficient.
-
Process the Free Induction Decay (FID) with an exponential function and Fourier transform.
-
Phase the spectrum and reference the TMS peak (or residual solvent peak) to 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Process the FID and reference the solvent peak (CDCl₃) to 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the ester and alkyl halide moieties.
Materials:
-
This compound
-
FTIR Spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)
-
Pipette
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Sample Preparation: Place a drop of neat this compound liquid onto a salt plate. Place a second salt plate on top to create a thin film.
-
Spectrum Acquisition:
-
Place the sample holder in the spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its structure.
Materials:
-
This compound
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
-
Volatile solvent (e.g., methanol (B129727) or dichloromethane)
-
Sample vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.
-
Instrument Setup:
-
Tune the mass spectrometer using a standard calibrant.
-
Set the appropriate parameters for the EI source (e.g., electron energy of 70 eV).
-
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Data Analysis:
-
Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 3. Welcome to the NIST WebBook [webbook.nist.gov]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Interpreting IR Spectra [chemistrysteps.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. database mass spectrometry INDEX analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Reactivity of Tert-butyl 6-bromohexanoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-bromohexanoate (B1238239) is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a primary alkyl bromide and a sterically hindered tert-butyl ester, allows for selective chemical modifications, making it a valuable building block for the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the reactivity of tert-butyl 6-bromohexanoate with a range of common nucleophiles, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its effective utilization in research and development.
The reactivity of this compound is primarily governed by the C-Br bond, which is susceptible to nucleophilic attack. The primary nature of the alkyl bromide favors bimolecular nucleophilic substitution (SN2) reactions, leading to the displacement of the bromide ion by various nucleophiles. The tert-butyl ester group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the carboxylic acid functionality. This differential reactivity allows for a modular approach to the synthesis of complex molecules.
Reactivity with Common Nucleophiles: A Quantitative Overview
The following table summarizes the reactivity of this compound with various nucleophiles, providing typical reaction conditions and reported yields. These reactions are generally carried out as SN2 substitutions at the C-Br bond.
| Nucleophile | Reagent | Solvent(s) | Temperature (°C) | Time (h) | Product | Yield (%) |
| Amine (Ammonia) | Ammonia (B1221849) (excess) | Ethanol (B145695) | Heat (under pressure) | - | tert-Butyl 6-aminohexanoate | - |
| Azide (B81097) | Sodium azide (NaN₃) | DMF or DMSO | Room Temperature | 18 | tert-Butyl 6-azidohexanoate | High |
| Carboxylate | Potassium Acetate (KOAc) | DMF | Heat | - | tert-Butyl 6-acetoxyhexanoate | - |
| Thiol (Thioacetate) | Potassium Thioacetate (B1230152) (KSAc) | DMF | Room Temperature | - | S-(6-(tert-Butoxycarbonyl)hexyl) ethanethioate | - |
| Phosphine (Phosphite) | Triethyl phosphite (B83602) (P(OEt)₃) | Neat | Heat | - | Diethyl (6-(tert-butoxycarbonyl)hexyl)phosphonate | - |
Mechanistic Insights: The SN2 Pathway
The primary alkyl bromide structure of this compound strongly favors a bimolecular nucleophilic substitution (SN2) mechanism for its reactions with nucleophiles. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide ion.
Caption: Generalized SN2 reaction mechanism.
This concerted mechanism results in an inversion of stereochemistry at the carbon center if it were chiral. However, in the case of this compound, the reacting carbon is not a stereocenter. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
Experimental Protocols
The following sections provide detailed experimental protocols for the reaction of this compound with representative nucleophiles. These protocols are based on general procedures for similar alkyl halides and should be optimized for specific experimental setups.
Reaction with Azide Nucleophile
The introduction of an azide group is a crucial transformation, as the azide can be further reduced to an amine or used in "click" chemistry reactions.
Synthesis of tert-Butyl 6-azidohexanoate
-
Reagents:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight (approximately 18 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography if necessary.
-
Caption: Workflow for azide synthesis.
Reaction with Amine Nucleophile
The reaction with ammonia or primary/secondary amines yields the corresponding amino-substituted product, a key building block in many pharmaceutical compounds.
Synthesis of tert-Butyl 6-aminohexanoate
-
Reagents:
-
This compound
-
Ammonia (large excess)
-
Ethanol
-
-
Procedure:
-
Place a solution of this compound in ethanol in a sealed pressure vessel.
-
Add a large excess of a solution of ammonia in ethanol.
-
Heat the sealed vessel at an elevated temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or distillation to obtain tert-butyl 6-aminohexanoate.
-
Note: Due to the volatility of ammonia and the requirement of a pressure vessel, this reaction should be carried out with appropriate safety precautions.
Reaction with Thiol Nucleophile
Thiols are important functional groups in drug design and bioconjugation. The reaction with a thiol or a protected thiol provides access to these derivatives.
Synthesis of S-(6-(tert-Butoxycarbonyl)hexyl) ethanethioate
-
Reagents:
-
This compound
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add potassium thioacetate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup by adding water and extracting with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude thioacetate.
-
The thioacetate can then be hydrolyzed under basic conditions (e.g., sodium hydroxide (B78521) in methanol) to yield the free thiol, tert-butyl 6-mercaptohexanoate.
-
Reaction with Phosphine Nucleophile (Arbuzov Reaction)
The Arbuzov reaction is a classic method for the formation of carbon-phosphorus bonds, leading to phosphonates which are valuable intermediates in organic synthesis, for example, in the Horner-Wadsworth-Emmons reaction.
Synthesis of Diethyl (6-(tert-butoxycarbonyl)hexyl)phosphonate
-
Reagents:
-
This compound
-
Triethyl phosphite (P(OEt)₃)
-
-
Procedure:
-
Heat a mixture of this compound (1.0 eq) and triethyl phosphite (1.1 - 1.5 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is typically carried out neat (without solvent) at a high temperature (e.g., 150-160 °C).
-
Monitor the reaction by observing the distillation of the byproduct, ethyl bromide.
-
After the evolution of ethyl bromide ceases, cool the reaction mixture.
-
Purify the resulting phosphonate (B1237965) ester by vacuum distillation.
-
Caption: The Arbuzov reaction mechanism.
Conclusion
This compound is a versatile synthetic intermediate whose reactivity is dominated by the SN2 displacement of its primary bromide. This allows for the straightforward introduction of a variety of important functional groups, including amines, azides, thiols, and phosphonates. The stability of the tert-butyl ester under many nucleophilic reaction conditions provides an orthogonal protecting group strategy, further enhancing its utility in multi-step syntheses. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science, enabling the efficient and strategic use of this important building block. Further investigation into the specific kinetics and optimization of these reactions will undoubtedly continue to expand the applications of this compound.
Navigating the Stability and Storage of Tert-butyl 6-bromohexanoate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Tert-butyl 6-bromohexanoate (B1238239), a key building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle and utilize this compound.
Core Stability Profile
Tert-butyl 6-bromohexanoate is a stable compound under recommended storage conditions. However, its stability can be compromised by exposure to certain environmental factors. The primary degradation pathways for this aliphatic bromoester are hydrolysis of the tert-butyl ester group and potential reactions involving the terminal bromine atom.
Recommended Storage and Handling
To ensure the long-term integrity and purity of this compound, adherence to the following storage and handling guidelines is critical. These recommendations are compiled from safety data sheets and product information from various suppliers.
| Parameter | Recommended Condition | Notes |
| Temperature | 2°C to 8°C (Refrigerated) | Short to medium-term storage. |
| -20°C | Recommended for long-term storage to minimize degradation. | |
| Light | Store in the dark. | Protect from direct sunlight and UV sources to prevent potential photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidation and hydrolysis. |
| Moisture | Keep container tightly sealed. | The compound is susceptible to hydrolysis. |
| Incompatibilities | Strong oxidizing agents, strong bases, and strong acids. | Avoid contact with these materials to prevent vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
The chemical structure of this compound, featuring a tert-butyl ester and a primary alkyl bromide, dictates its primary degradation routes. Elevated temperatures, moisture, and exposure to incompatible substances can accelerate these processes.
Experimental Assessment of Stability
While specific, publicly available stability studies on this compound are limited, a general experimental protocol can be outlined for its stability assessment. This protocol is based on standard practices for chemical stability testing.
Experimental Protocol: Thermal and Hydrolytic Stability Assessment
1. Sample Preparation:
-
Prepare multiple aliquots of this compound of known purity in sealed, inert vials.
2. Stress Conditions:
-
Thermal Stress: Store samples at various temperatures (e.g., 4°C as control, 25°C, 40°C).
-
Hydrolytic Stress: Prepare samples in aqueous solutions at different pH levels (e.g., pH 4, 7, 9) and store at a controlled temperature.
3. Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
4. Analysis:
-
Purity Assessment: Analyze the purity of each sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to identify any degradation products.
5. Data Evaluation:
-
Quantify the percentage of remaining this compound at each time point and under each condition.
-
Determine the degradation rate and identify the degradation products to understand the stability profile.
Conclusion
This compound is a stable chemical when stored under the recommended conditions of refrigeration, in a dark and dry environment, and under an inert atmosphere. Understanding its potential degradation pathways and incompatibilities is crucial for maintaining its quality and ensuring the reliability of experimental results. For critical applications, it is advisable to perform in-house stability testing following a protocol similar to the one outlined in this guide.
The Versatility of Tert-butyl 6-bromohexanoate as a Bifunctional Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-bromohexanoate (B1238239) has emerged as a critical and versatile bifunctional linker in modern chemical biology and drug discovery. Its unique structure, featuring a protected carboxylic acid (tert-butyl ester) and a reactive alkyl bromide, allows for the sequential and controlled conjugation of two different molecular entities. This property has made it particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the properties, synthesis, and application of tert-butyl 6-bromohexanoate as a bifunctional linker, with a focus on its role in the development of targeted protein degraders.
Physicochemical and Safety Information
This compound is a colorless to yellowish liquid with a chemical formula of C10H19BrO2 and a molecular weight of 251.16 g/mol .[1] It is soluble in a variety of organic solvents.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 65868-63-5 | [1] |
| Molecular Formula | C10H19BrO2 | [1] |
| Molecular Weight | 251.16 g/mol | [1] |
| Boiling Point | 256.3 ± 23.0 °C at 760 mmHg | [3] |
| Density | 1.194 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Colorless to yellowish liquid | [2] |
| Storage | 2-8°C, sealed in a dry environment |
Safety Precautions: this compound is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 6-bromohexanoic acid with tert-butanol (B103910) in the presence of an acid catalyst.[2] While various methods exist for tert-butyl ester formation, a common approach involves the use of a carbodiimide (B86325) coupling agent and a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-bromohexanoic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 6-bromohexanoic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in DCM.
-
Add tert-butanol (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
Application in PROTAC Synthesis: The Case of an ERK5 Degrader (INY-06-061)
A prominent application of this compound is in the synthesis of PROTACs. The linker derived from this molecule connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase, thereby inducing the targeted degradation of the POI. A well-documented example is the synthesis of INY-06-061, a potent and selective degrader of Extracellular signal-regulated kinase 5 (ERK5).[4][5][6]
Logical Workflow for PROTAC Synthesis
The general strategy for synthesizing a PROTAC using this compound as a linker precursor is as follows:
Caption: General workflow for PROTAC synthesis using a this compound-derived linker.
Experimental Protocol: Synthesis of ERK5 Degrader INY-06-061 (Illustrative)
The synthesis of INY-06-061 involves a multi-step process where the this compound-derived linker is sequentially coupled to the VHL E3 ligase ligand and the ERK5 inhibitor. The following is an illustrative protocol based on reported syntheses of similar PROTACs.
Step 1: Coupling of the Linker to the VHL Ligand
-
The VHL ligand, containing a free hydroxyl or amine group, is reacted with this compound in the presence of a suitable base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by LC-MS.
-
The product, the VHL ligand-linker conjugate, is purified by flash column chromatography.
Step 2: Deprotection of the Tert-butyl Ester
-
The tert-butyl ester of the VHL ligand-linker conjugate is deprotected to reveal the free carboxylic acid.
-
This is achieved by treating the conjugate with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).
-
The reaction is stirred at room temperature for a few hours, and the solvent and excess TFA are removed under reduced pressure.
Step 3: Coupling to the ERK5 Ligand
-
The deprotected VHL ligand-linker carboxylic acid is then coupled to the ERK5 inhibitor, which possesses a suitable amine handle (e.g., a piperazine (B1678402) moiety).
-
The coupling is performed using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
The reaction mixture is stirred at room temperature until completion.
-
The final PROTAC molecule, INY-06-061, is purified by preparative high-performance liquid chromatography (HPLC).
Quantitative Data for ERK5 Degrader INY-06-061
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and its efficiency in inducing the degradation of the target protein. Key quantitative parameters for the ERK5 degrader INY-06-061 are presented below.
| Parameter | Value | Cell Line | Method | Reference |
| ERK5 Binding Affinity (Kd) | 12 nM | - | Biochemical Assay | [6] |
| DC50 (Half-maximal Degradation Concentration) | 21 nM | MOLT4 | Western Blot | [5][6] |
| Dmax (Maximum Degradation) | >90% | MOLT4 | Western Blot | [5] |
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC like INY-06-061 involves hijacking the ubiquitin-proteasome system to induce the degradation of the target protein, ERK5.
Caption: Mechanism of PROTAC-mediated degradation of ERK5 by INY-06-061.
Conclusion
This compound is a highly valuable bifunctional linker that plays a crucial role in the development of sophisticated chemical biology tools and therapeutics. Its application in the synthesis of PROTACs, such as the ERK5 degrader INY-06-061, highlights its utility in creating molecules that can effectively and selectively induce the degradation of disease-relevant proteins. The straightforward synthesis of this compound and its versatile reactivity make it an indispensable building block for researchers in drug discovery and chemical biology. The detailed protocols and data presented in this guide are intended to facilitate its application in the design and synthesis of novel targeted protein degraders and other complex molecular architectures.
References
- 1. This compound | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-butyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for tert-butyl 6-bromohexanoate (B1238239), a key reagent in various organic synthesis applications, including its use as a PROTAC linker.[1] Adherence to strict safety protocols is paramount when working with this compound to mitigate potential risks. This document outlines the known hazards, recommended handling procedures, and emergency responses.
Understanding the Hazard Profile
Tert-butyl 6-bromohexanoate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a significant concern.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][2][3] |
Signal Word: Danger/Warning[1][4]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉BrO₂ | [1][5] |
| Molecular Weight | 251.16 g/mol | [1][5] |
| Appearance | Colorless to yellowish liquid | [4] |
| Boiling Point | Approximately 247-248 °C | [4] |
| Flash Point | 93 °C | [4] |
| Density | Approximately 1.10 g/cm³ | [4] |
| Solubility | Soluble in various organic solvents | [4] |
Safe Handling and Storage Protocols
Adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and, if handling larger quantities, chemical-resistant aprons or suits.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] If the ventilation is inadequate, a suitable respirator must be worn.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Take precautionary measures against static discharge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Recommended storage temperature is between 2-8°C.[5]
Experimental Workflow: A Representative Handling Protocol
While a specific, detailed experimental protocol for every application of this compound is beyond the scope of this guide, the following workflow illustrates the key safety considerations during a typical laboratory procedure. This is a generalized representation and should be adapted to the specifics of the intended experiment.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Using Tert-butyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing Tert-butyl 6-bromohexanoate (B1238239) as a key linker component. The protocols outlined below are intended to serve as a comprehensive guide, from the initial synthetic steps to the final biological characterization of the PROTAC molecules.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI).[1][2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3][5] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."[6]
Tert-butyl 6-bromohexanoate is a versatile building block for the synthesis of PROTAC linkers.[7][8] Its aliphatic chain provides spatial separation between the two ligands, a critical factor for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The tert-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected at a later stage for conjugation, while the bromo group provides a reactive handle for nucleophilic substitution.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process. The general workflow includes the sequential attachment of the linker to the E3 ligase ligand and the target protein ligand. The order of attachment can be varied depending on the specific chemistry of the ligands.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Part 1: Synthesis of Linker-E3 Ligase Ligand Conjugate
This protocol describes the coupling of this compound to an amine-functionalized E3 ligase ligand, such as a derivative of pomalidomide.
Materials:
-
This compound
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminobenzyl pomalidomide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium iodide (NaI)
Procedure:
-
To a solution of this compound (1.2 eq) in anhydrous DMF, add sodium iodide (1.5 eq). Stir the mixture at 60 °C for 1 hour to facilitate the in situ formation of the more reactive iodo-linker.
-
Cool the reaction mixture to room temperature.
-
Add the amine-functionalized E3 ligase ligand (1.0 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Linker-E3 Ligase Ligand Conjugate.
Part 2: Synthesis of the PROTAC Precursor
This protocol details the deprotection of the tert-butyl ester and subsequent coupling with an amine-functionalized target protein ligand.
Materials:
-
Linker-E3 Ligase Ligand Conjugate (from Part 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Amine-functionalized Target Protein Ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the Linker-E3 Ligase Ligand Conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid is typically used in the next step without further purification.
-
Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized target protein ligand (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC precursor by preparative HPLC.
Part 3: Final PROTAC Characterization
The purified PROTAC should be thoroughly characterized to confirm its identity and purity.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized PROTAC.[] Both 1H and 13C NMR should be performed.
-
Mass Spectrometry (MS): To verify the molecular weight of the final compound.[10][11] High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final PROTAC. Purity should typically be >95% for use in biological assays.
Biological Evaluation of PROTACs
Once synthesized and characterized, the PROTAC's biological activity must be evaluated through a series of in vitro and in vivo assays.[12]
| Assay | Purpose | Methodologies | Quantitative Data |
| Binding Affinity | To measure the binding of the PROTAC to the target protein and the E3 ligase individually. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) | Dissociation constant (Kd) or Inhibition constant (Ki) |
| Ternary Complex Formation | To confirm the PROTAC-induced formation of the POI-PROTAC-E3 ligase complex.[1][13] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Co-immunoprecipitation (Co-IP), Native Mass Spectrometry[10][14] | TR-FRET ratio, Complex stoichiometry |
| Protein Degradation | To quantify the reduction in the levels of the target protein.[1] | Western Blot, In-Cell Western, ELISA, Mass Spectrometry-based proteomics[1] | DC50 (concentration for 50% degradation), Dmax (maximum degradation) |
| Ubiquitination Assay | To detect the ubiquitination of the target protein.[1] | Western Blot for ubiquitin, TR-FRET, ELISA[1] | Ubiquitinated protein levels |
| Cell Viability/Cytotoxicity | To assess the effect of the PROTAC on cell proliferation and health.[] | MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay | IC50 (concentration for 50% inhibition of cell growth) |
| Selectivity Profiling | To evaluate the degradation selectivity of the PROTAC across the proteome. | Mass Spectrometry-based proteomics | Fold change in protein abundance |
PROTAC Mechanism of Action and Signaling Pathway
PROTACs exert their effect by inducing the degradation of a target protein, which can in turn modulate a specific signaling pathway. For example, a PROTAC targeting a kinase involved in a cancer-promoting pathway can lead to the downregulation of that pathway's activity.
Caption: PROTAC-mediated degradation and pathway inhibition.
Conclusion
The use of this compound as a linker precursor provides a flexible and efficient route for the synthesis of novel PROTACs. The detailed protocols and evaluation methods described in these application notes offer a solid foundation for researchers to design, synthesize, and characterize potent and selective protein degraders for various therapeutic targets. Careful optimization of the linker length and composition, along with thorough biological characterization, are crucial for the development of clinically successful PROTAC-based therapeutics.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Protein Degradation and PROTACs [worldwide.promega.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lcms.cz [lcms.cz]
- 12. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Alkylation Reactions with Tert-butyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-bromohexanoate (B1238239) is a valuable bifunctional molecule commonly employed as a linker in the development of targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal electrophilic bromine atom, susceptible to nucleophilic substitution, and a sterically hindered tert-butyl ester, which can serve as a stable protecting group for a carboxylic acid or as a bulky terminal group. This combination makes it an ideal building block for conjugating different molecular entities.
These application notes provide detailed protocols for the N-alkylation and O-alkylation of substrates using tert-butyl 6-bromohexanoate, with a focus on its application in the synthesis of PROTACs for targeted protein degradation.
Application in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI. This compound is frequently utilized as a component of the linker that connects the POI-binding ligand (warhead) to the E3 ligase ligand.
A prominent example is its use in the synthesis of PROTACs targeting Extracellular signal-regulated kinase 5 (ERK5), a protein implicated in cancer cell proliferation and survival. By linking an ERK5 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ligase, the resulting PROTAC can effectively induce the degradation of ERK5.
Experimental Protocols
Protocol 1: N-Alkylation of a Secondary Amine (Piperazine Derivative)
This protocol describes the N-alkylation of a piperazine-containing compound, a common structural motif in drug development, with this compound. This reaction is a key step in the synthesis of an ERK5-targeting PROTAC.
Reaction Scheme:
Materials:
-
Piperazine (B1678402) derivative (e.g., ERK5 ligand)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., methanol/dichloromethane gradient)
Procedure:
-
To a solution of the piperazine derivative (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (4.0 eq) and this compound (1.5 eq).
-
Stir the reaction mixture at 80 °C overnight.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine (4 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a methanol/dichloromethane gradient to afford the desired N-alkylated product.
Protocol 2: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol outlines a general procedure for the O-alkylation of a phenolic compound with this compound, based on the Williamson ether synthesis. This reaction is applicable for attaching the linker to phenolic warheads or other molecules of interest.
Reaction Scheme:
Materials:
-
Phenolic compound
-
This compound
-
A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH))
-
A suitable polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane gradient)
Procedure:
-
To a solution of the phenolic compound (1.0 eq) in the chosen solvent, add the base (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to an hour to form the phenoxide.
-
Add this compound (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired O-alkylated product.
Data Presentation
| Reaction Type | Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| N-Alkylation | Piperazine Derivative | K₂CO₃ | Acetonitrile | 80 | Overnight | 82 |
| O-Alkylation | Phenol (General) | K₂CO₃ / Cs₂CO₃ / NaH | DMF / Acetonitrile | 60-80 | Varies | Typically 60-90 |
Visualizations
Experimental Workflow for PROTAC Synthesis
Application Notes and Protocols for Tert-butyl 6-bromohexanoate as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1] This targeted delivery system aims to enhance the therapeutic window of traditional chemotherapy by maximizing efficacy at the tumor site while minimizing systemic toxicity.[2][3] The three core components of an ADC—the antibody, the cytotoxic payload, and the linker—are all critical to its success. The linker, in particular, plays a pivotal role in the stability, pharmacokinetics, and mechanism of drug release.[4]
This document provides detailed application notes and protocols for the use of tert-butyl 6-bromohexanoate (B1238239), a non-cleavable alkyl linker, in the development of ADCs. Non-cleavable linkers offer the advantage of increased plasma stability, as the release of the cytotoxic payload is dependent on the complete lysosomal degradation of the antibody backbone within the target cell.[5][6] This can lead to a more predictable and sustained release of the drug, potentially reducing off-target toxicity.[5] Tert-butyl 6-bromohexanoate serves as a foundational component for building such a stable linker system.
Properties of this compound
This compound is a bifunctional molecule featuring a terminal bromine atom and a tert-butyl ester. The bromine atom provides a reactive site for nucleophilic substitution, allowing for the attachment of a cytotoxic payload, while the tert-butyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to the lysine (B10760008) residues of a monoclonal antibody.
| Property | Value |
| Molecular Formula | C₁₀H₁₉BrO₂ |
| Molecular Weight | 251.16 g/mol |
| Appearance | Colorless to yellowish liquid |
| Boiling Point | 247-248 °C |
| Flash Point | 93 °C |
| Solubility | Soluble in various organic solvents |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Construct
This protocol describes the synthesis of a drug-linker construct where a model cytotoxic agent containing a primary or secondary amine (e.g., a derivative of monomethyl auristatin E - MMAE) is attached to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Payload Attachment: a. Dissolve the amine-containing cytotoxic payload (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF. b. Add DIPEA (2.0 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting tert-butyl ester-protected drug-linker construct by silica gel chromatography.
-
Deprotection of the Tert-butyl Ester: a. Dissolve the purified product from step 1 in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours, monitoring by TLC or LC-MS. c. Remove the solvent and excess TFA under reduced pressure to yield the carboxylic acid-functionalized drug-linker.
-
Activation of the Carboxylic Acid: a. Dissolve the carboxylic acid-functionalized drug-linker (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DCM. b. Cool the reaction mixture to 0°C. c. Add DCC or EDC (1.2 equivalents) to the cooled solution. d. Stir the reaction at 0°C for 30 minutes and then at room temperature overnight. e. Monitor the reaction by TLC. f. Upon completion, filter the mixture to remove the urea (B33335) byproduct (if using DCC). g. The resulting solution contains the NHS-ester activated drug-linker construct, ready for conjugation to the antibody.
Caption: Workflow for the synthesis of an NHS-ester activated drug-linker construct.
Protocol 2: Conjugation to Monoclonal Antibody
This protocol describes the conjugation of the NHS-ester activated drug-linker to the lysine residues of a monoclonal antibody.[][8]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-ester activated drug-linker construct from Protocol 1
-
Conjugation buffer (e.g., 50 mM Sodium Borate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC, or Tangential Flow Filtration - TFF)
-
Formulation buffer (e.g., Histidine-sucrose buffer, pH 6.0)
Procedure:
-
Antibody Preparation: a. Exchange the antibody into the conjugation buffer using a desalting column or TFF. b. Adjust the antibody concentration to 5-10 mg/mL.
-
Conjugation Reaction: a. Add the NHS-ester activated drug-linker solution (typically in an organic co-solvent like DMSO) to the antibody solution with gentle mixing. The molar excess of the drug-linker will influence the final drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess. b. Ensure the final concentration of the organic co-solvent is below 10% (v/v) to maintain antibody stability. c. Incubate the reaction mixture at room temperature for 1-4 hours.
-
Quenching: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS-esters. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the resulting ADC using SEC or TFF to remove unconjugated drug-linker, aggregates, and other impurities.[3][9][10] b. Exchange the purified ADC into the final formulation buffer.
Caption: Workflow for the conjugation of the drug-linker to a monoclonal antibody.
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC) [11]
-
Principle: HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.
-
System: HPLC or UPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Procedure: a. Inject the purified ADC sample (10-20 µg). b. Elute with a linear gradient from Mobile Phase A to Mobile Phase B. c. Monitor the absorbance at 280 nm. d. Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). e. Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100
2. Aggregate Analysis by Size Exclusion Chromatography (SEC) [12][13]
-
Principle: SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric ADC.
-
System: HPLC or UPLC system with an SEC column (e.g., Agilent AdvanceBio SEC).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Procedure: a. Inject the purified ADC sample (20-50 µg). b. Elute isocratically with the mobile phase. c. Monitor the absorbance at 280 nm. d. Integrate the peaks corresponding to aggregates and the monomer. e. Calculate the percentage of aggregation.
3. In Vitro Plasma Stability Assay [4][6][14]
-
Principle: To assess the stability of the linker and the potential for premature drug release in plasma.
-
Procedure: a. Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours). b. At each time point, analyze the samples by HIC-HPLC to determine the average DAR. A significant decrease in DAR over time indicates linker instability. c. Additionally, the plasma samples can be analyzed by LC-MS to quantify the amount of released free drug.
Data Presentation
(Hypothetical Data)
Table 1: Characterization of a Trastuzumab-MMAE ADC with this compound Linker
| Parameter | Result |
| Average DAR (by HIC) | 3.8 |
| Monomer Purity (by SEC) | 98.5% |
| Aggregate Content (by SEC) | 1.5% |
| Endotoxin Level | < 0.5 EU/mg |
Table 2: In Vitro Plasma Stability of the ADC
| Time (hours) | Average DAR in Human Plasma | Average DAR in Mouse Plasma |
| 0 | 3.80 | 3.80 |
| 24 | 3.78 | 3.75 |
| 48 | 3.75 | 3.71 |
| 96 | 3.72 | 3.65 |
| 168 | 3.68 | 3.59 |
Table 3: In Vitro Cytotoxicity against HER2-Positive and HER2-Negative Cell Lines
| Cell Line | HER2 Expression | IC₅₀ (ng/mL) |
| SK-BR-3 | High | 15.2 |
| NCI-N87 | High | 25.8 |
| MCF-7 | Low | > 1000 |
| MDA-MB-231 | Negative | > 1000 |
Table 4: In Vivo Efficacy in a HER2-Positive NCI-N87 Xenograft Model [15][16][17]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-binding Control ADC | 10 | 5 |
| Naked Antibody (Trastuzumab) | 10 | 35 |
| ADC with this compound Linker | 3 | 75 |
| ADC with this compound Linker | 10 | 98 |
Signaling Pathway and Mechanism of Action
ADCs with non-cleavable linkers, such as those derived from this compound, release their payload after the antibody is fully degraded in the lysosome.[5] If the payload is a microtubule inhibitor like MMAE, the released drug-linker-amino acid catabolite will diffuse into the cytoplasm and disrupt microtubule dynamics.[18] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[18][]
Caption: General mechanism of action for an ADC with a non-cleavable linker and a tubulin inhibitor payload.
Conclusion
This compound represents a versatile and accessible starting material for the construction of non-cleavable linkers in antibody-drug conjugates. The protocols outlined in this document provide a comprehensive framework for the synthesis, conjugation, and characterization of ADCs utilizing this linker technology. The inherent stability of the resulting alkyl chain linker is expected to contribute to a favorable pharmacokinetic profile and a reduced risk of off-target toxicities, making it an attractive option for the development of next-generation ADCs. As with any ADC development program, careful optimization of the drug-linker and conjugation conditions is essential to achieve the desired therapeutic index.
References
- 1. agilent.com [agilent.com]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 10. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
Application Notes and Protocols for Nucleophilic Substitution Reactions of Tert-butyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution of tert-butyl 6-bromohexanoate (B1238239), a versatile building block in organic synthesis. The following sections describe the experimental setup, reaction mechanisms, and specific protocols for the synthesis of various derivatives, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.
Overview of Nucleophilic Substitution on Tert-butyl 6-bromohexanoate
This compound is a primary alkyl bromide, making it an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. In an S(_N)2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide) from the backside, leading to a concerted bond-forming and bond-breaking process. This results in the inversion of stereochemistry at the reaction center, although for this achiral substrate, it is not a primary concern. The general mechanism is depicted below.
The tert-butyl ester group is a bulky protecting group for the carboxylic acid, which is stable under the basic or neutral conditions typically employed for S(_N)2 reactions. This allows for the selective modification of the alkyl chain without affecting the ester functionality.
Experimental Protocols
The following protocols outline the synthesis of various derivatives of this compound via nucleophilic substitution.
Synthesis of Tert-butyl 6-azidohexanoate
The introduction of an azide (B81097) group provides a versatile handle for further chemical modifications, such as "click" chemistry or reduction to an amine.
Reaction Scheme:
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.5 M), add sodium azide (1.5 eq).
-
Stir the reaction mixture at 60-70 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 6-azidohexanoate.
Synthesis of Tert-butyl 6-cyanohexanoate
The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, extending the carbon chain by one atom.
Reaction Scheme:
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or DMF (approx. 0.5 M).
-
Add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.
-
Upon completion, cool the mixture to room temperature and carefully pour it into a large volume of water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain tert-butyl 6-cyanohexanoate.
Synthesis of Tert-butyl 6-thiocyanatohexanoate
Alkyl thiocyanates are useful intermediates in the synthesis of sulfur-containing heterocycles and other organosulfur compounds.
Reaction Scheme:
Protocol:
-
Dissolve this compound (1.0 eq) in ethanol (B145695) or acetone (B3395972) (approx. 0.4 M).
-
Add potassium thiocyanate (B1210189) (1.5 eq) to the solution.
-
Reflux the reaction mixture with stirring for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate eluent system) to yield pure tert-butyl 6-thiocyanatohexanoate.[1]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution reactions of this compound.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Azide | NaN₃ | DMF | 60-70 | 4-6 | 85-95 |
| Cyanide | KCN | DMSO | 80-90 | 6-8 | 70-85 |
| Thiocyanate | KSCN | Ethanol | Reflux | 4-6 | 80-90 |
Yields are approximate and may vary depending on the specific reaction scale and purification method.
Visualizations
General S(_N)2 Mechanism
The following diagram illustrates the concerted backside attack of a nucleophile on a primary alkyl halide, which is the operative mechanism for the reactions described.
Caption: General S(_N)2 mechanism on this compound.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis, workup, and purification of the substituted products.
Caption: General experimental workflow.
Characterization of Products
The successful synthesis of the desired products should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The disappearance of the signal corresponding to the -CH₂Br protons and the appearance of a new signal for the -CH₂Nu protons at a different chemical shift are indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the newly introduced functional groups. For example, the azide group will show a strong, sharp absorption around 2100 cm⁻¹, the cyanide group around 2250 cm⁻¹, and the thiocyanate group around 2150 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium cyanide is extremely toxic and should be handled with extreme caution. Ensure that appropriate emergency procedures and antidotes are readily available.
-
Sodium azide is also toxic and can form explosive heavy metal azides. Avoid contact with metals and handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Tert-butyl 6-bromohexanoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of tert-butyl 6-bromohexanoate (B1238239), a key building block in the synthesis of various pharmaceutical intermediates. This document focuses on its application as a versatile linker in the development of statins, histone deacetylase (HDAC) inhibitors, and proteolysis-targeting chimeras (PROTACs).
Introduction
Tert-butyl 6-bromohexanoate is a bifunctional molecule containing a terminal bromine atom, susceptible to nucleophilic substitution, and a tert-butyl ester, a common protecting group for carboxylic acids. This structure makes it an ideal reagent for introducing a six-carbon aliphatic linker into drug candidates. The tert-butyl ester can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid, which can then be used for further functionalization or to interact with biological targets.
Applications in Pharmaceutical Intermediate Synthesis
This compound has been successfully employed in the synthesis of a range of pharmaceutical intermediates, including but not limited to:
-
Statin Side Chains: As a component in the synthesis of the characteristic side chains of HMG-CoA reductase inhibitors like atorvastatin (B1662188) and pitavastatin.
-
HDAC Inhibitor Linkers: To connect the zinc-binding group and the cap group of histone deacetylase inhibitors.
-
PROTAC Linkers: To conjugate a target protein-binding ligand and an E3 ubiquitin ligase ligand in the formation of PROTACs.
Experimental Protocols
Synthesis of a PROTAC ERK5 Degrader Intermediate
This protocol details the N-alkylation of a piperazine-containing ERK5 ligand with this compound to form a key intermediate in the synthesis of a PROTAC ERK5 degrader.
Reaction Scheme:
Aromatic Amine + this compound -> N-alkylated Intermediate
Sulfonamide + this compound -> N-alkylated Sulfonamide Intermediate
Caption: HMG-CoA Reductase Inhibition Pathway by Statins.
Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors block the activity of histone deacetylases, leading to an accumulation of acetylated histones. This results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes and ultimately leading to cell cycle arrest and apoptosis.
Caption: Mechanism of Action of HDAC Inhibitors.
PROTAC-Mediated Degradation of ERK5
A PROTAC molecule simultaneously binds to the target protein (ERK5) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of ERK5, marking it for degradation by the proteasome.
Caption: PROTAC-Mediated Degradation of ERK5.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to introduce a flexible six-carbon linker has been instrumental in the development of novel therapeutics targeting a range of diseases. The protocols and data presented here provide a foundation for researchers to utilize this building block in their own drug discovery and development efforts.
Application Notes and Protocols for the Deprotection of tert-Butyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester is a valuable protecting group for carboxylic acids in organic synthesis due to its stability in a wide range of non-acidic conditions and its facile removal under acidic conditions. Tert-butyl 6-bromohexanoate (B1238239) is a useful intermediate in the synthesis of various organic molecules, including PROTAC linkers.[1] The selective deprotection of the tert-butyl ester to yield 6-bromohexanoic acid is a critical step in many synthetic routes. These application notes provide detailed protocols for the efficient cleavage of the tert-butyl ester from tert-butyl 6-bromohexanoate.
The primary method for deprotection is acid-catalyzed hydrolysis. The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the desired carboxylic acid.[2] This process results in the formation of isobutylene (B52900) and carbon dioxide as volatile byproducts.[3]
Deprotection Methods and Quantitative Data
Several methods are available for the deprotection of tert-butyl esters. The choice of method depends on the sensitivity of the substrate to acidic conditions and the presence of other protecting groups. The following table summarizes common deprotection methods with typical reaction conditions and reported yields for general tert-butyl ester deprotection. Specific data for this compound is limited in the literature; however, the general conditions are applicable.
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 5 | >90 | A common and highly effective method.[2][4] Can also cleave other acid-sensitive groups like Boc. |
| Hydrochloric Acid (HCl) | Dioxane, Diethyl ether, or Acetic Acid | Room Temperature | 1 - 12 | >90 | A classic and effective reagent.[2] |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | Room Temperature - 50 | 2 - 24 | High | An environmentally benign and mild reagent.[5][6] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 | 70 - 90 | A mild Lewis acid catalyst, useful for substrates with other acid-labile groups.[7][8][9] |
| Silica Gel | Toluene | Reflux | 6 - 24 | Good | A mild and selective method.[10] |
| p-Toluenesulfonic acid (p-TsOH) | Solvent-free (Microwave) | N/A | 0.1 - 0.5 | High | A rapid method using microwave irradiation. |
| Thermolytic Cleavage | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Reflux or Microwave | 0.25 - 12 | High | A reagent-free method at elevated temperatures.[11] |
Signaling Pathway: Acid-Catalyzed Deprotection Mechanism
The deprotection of this compound in the presence of a strong acid like trifluoroacetic acid (TFA) proceeds through a well-established acid-catalyzed elimination mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. rsc.org [rsc.org]
- 5. tert-Butyl Ethers [organic-chemistry.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of Tert-butyl 6-bromohexanoate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-bromohexanoate (B1238239) is a versatile bifunctional molecule widely employed in organic synthesis and medicinal chemistry. Its structure incorporates a reactive primary alkyl bromide and a sterically hindered tert-butyl ester. This unique combination allows for the selective alkylation of nucleophiles, such as primary and secondary amines, while the ester group remains protected. The resulting N-substituted 6-aminohexanoate (B3152083) derivatives are valuable intermediates in the synthesis of a variety of compounds, most notably as flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[1]
PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for establishing the appropriate spatial orientation between the target protein and the E3 ligase to facilitate this process. The six-carbon chain of tert-butyl 6-bromohexanoate provides a common and effective linker length for this purpose.
This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines, with a focus on its application in the synthesis of PROTACs.
Reaction Mechanism and Considerations
The reaction of this compound with primary and secondary amines proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond.
A key consideration in the alkylation of primary amines is the potential for overalkylation. The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of this compound to form a tertiary amine. To achieve mono-alkylation, it is common to use an excess of the primary amine or to employ specific reaction conditions that minimize the reactivity of the secondary amine product. For secondary amines, the reaction typically proceeds cleanly to the corresponding tertiary amine.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of various amines with this compound.
| Amine Substrate (Structure) | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary Amine | |||||||
| 1-(4-(4-((11-cyclopentyl-5-methyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-2-yl)amino)benzoyl)piperazin-1-yl)hexanoate | tert-butyl 6-(4-(4-((11-cyclopentyl-5-methyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-2-yl)amino)benzoyl)piperazin-1-yl)hexanoate | K2CO3 | Acetonitrile | 80 | Overnight | 82 | [1] |
Note: Further examples with a broader range of primary and secondary amines would be beneficial for a more comprehensive comparison. The provided data is based on a specific complex secondary amine used in the synthesis of an ERK5 degrader.
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of a Secondary Amine with this compound (Synthesis of an ERK5 Degrader Intermediate)[1]
This protocol describes the synthesis of tert-butyl 6-(4-(4-((11-cyclopentyl-5-methyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-2-yl)amino)benzoyl)piperazin-1-yl)hexanoate.
Materials:
-
(4-((11-cyclopentyl-5-methyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-2-yl)amino)phenyl)(piperazin-1-yl)methanone (starting amine)
-
This compound
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
Procedure:
-
To a solution of the starting amine (1.0 eq) in acetonitrile, add potassium carbonate (4.0 eq) and this compound (1.5 eq).
-
Stir the reaction mixture at 80 °C overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0–20% methanol in dichloromethane) to afford the desired product.
Protocol 2: General Procedure for the N-Alkylation of a Primary Amine with this compound (Hypothetical)
This protocol provides a general guideline for the mono-alkylation of a primary amine. Optimization of stoichiometry and reaction conditions may be necessary for specific substrates.
Materials:
-
Primary amine
-
This compound
-
A suitable base (e.g., K2CO3, NaHCO3, or an organic base like triethylamine)
-
A suitable solvent (e.g., Acetonitrile, DMF, or THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (2-5 eq) in the chosen solvent.
-
Add the base (1.5-2.0 eq relative to the alkyl bromide).
-
Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.
Visualizations
Reaction of this compound with a Primary Amine
Caption: General Sɴ2 reaction of a primary amine with this compound.
Experimental Workflow for N-Alkylation and Product Isolation
Caption: A typical experimental workflow for the synthesis and purification of N-alkylated products.
Simplified Signaling Pathway Involving ERK5 Degradation
The product of the reaction between this compound and a specific amine can be a key intermediate in the synthesis of PROTACs targeting kinases like ERK5. ERK5 is a component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer.
Caption: Simplified MAPK/ERK5 signaling and its targeted degradation by a PROTAC.
References
Application of Tert-butyl 6-bromohexanoate in Surface Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-bromohexanoate (B1238239) is a versatile bifunctional molecule that serves as a valuable building block for the surface modification of various substrates, particularly gold. Its unique structure, featuring a terminal bromine atom and a tert-butyl protected carboxylic acid, allows for a stepwise functionalization process. This ultimately yields a surface terminated with carboxylic acid groups, which are readily available for the covalent immobilization of biomolecules such as proteins, peptides, and nucleic acids. This functionality is of paramount importance in the development of biosensors, drug delivery systems, and platforms for studying cell-surface interactions.
This document provides detailed application notes and experimental protocols for the use of Tert-butyl 6-bromohexanoate in creating functionalized surfaces.
Principle of Surface Modification
The surface modification process using this compound on a gold substrate involves a three-step procedure. The initial step is the conversion of the terminal bromine to a thiol group, which is necessary for the formation of a stable gold-thiolate bond. Subsequently, a self-assembled monolayer (SAM) of the resulting 6-mercaptohexanoic acid tert-butyl ester is formed on the gold surface. The final step involves the deprotection of the tert-butyl ester to expose the terminal carboxylic acid groups, rendering the surface active for subsequent bioconjugation.
Experimental Workflow for Surface Modification
Caption: A three-step workflow for modifying a gold surface.
Experimental Protocols
Protocol 1: Synthesis of 6-mercaptohexanoic acid tert-butyl ester
This protocol describes the conversion of the terminal bromine of this compound to a thiol group.
Materials:
-
This compound
-
Potassium thioacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add potassium thioacetate (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude thioacetate intermediate.
-
Dissolve the crude thioacetate in methanol.
-
Add a solution of concentrated HCl in methanol (e.g., 1.25 M) and stir at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to yield the crude 6-mercaptohexanoic acid tert-butyl ester.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Formation of a Self-Assembled Monolayer (SAM) on a Gold Substrate
This protocol details the formation of a SAM of 6-mercaptohexanoic acid tert-butyl ester on a clean gold surface.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
6-mercaptohexanoic acid tert-butyl ester
-
200 proof ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas
-
Clean glass container with a cap
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with copious amounts of deionized water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 6-mercaptohexanoic acid tert-butyl ester in 200 proof ethanol.
-
Place the clean, dry gold substrate in a clean glass container.
-
Immediately immerse the substrate in the thiol solution.
-
Seal the container and leave it undisturbed at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.
-
-
Rinsing:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with ethanol to remove any non-specifically adsorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
Protocol 3: Deprotection of the Tert-butyl Ester to Form a Carboxylic Acid-Terminated SAM
This protocol describes the removal of the tert-butyl protecting group to expose the terminal carboxylic acid functionality.
Materials:
-
Tert-butyl ester terminated SAM on a gold substrate
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Place the substrate with the tert-butyl ester terminated SAM in a clean, dry glass container.
-
Prepare a solution of 50% (v/v) TFA in anhydrous DCM.
-
Immerse the substrate in the TFA/DCM solution for 1-2 hours at room temperature.
-
Remove the substrate from the solution and rinse thoroughly with DCM.
-
Rinse the substrate with deionized water.
-
Dry the substrate under a stream of nitrogen gas. The surface is now functionalized with carboxylic acid groups.
Data Presentation
The following table summarizes the expected quantitative data from surface characterization at each stage of the modification process. These are representative values based on similar alkanethiol SAMs.
| Surface Modification Stage | Water Contact Angle (°) | Expected Elemental Composition (XPS) |
| Bare Gold | 90 - 100 | Au |
| Tert-butyl Ester Terminated SAM | 70 - 80 | Au, S, C, O |
| Carboxylic Acid Terminated SAM | 30 - 40 | Au, S, C, O (increased O/C ratio) |
Application Example: Immobilization of an Antibody for Biosensing
Carboxylic acid-terminated SAMs are widely used for the covalent immobilization of proteins, such as antibodies, for the development of biosensors. The following workflow illustrates this application.
Workflow for Antibody Immobilization and Antigen Detection
Caption: Steps for antibody immobilization and subsequent antigen detection.
This functionalized surface can be integrated into various biosensing platforms, such as Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM), to detect the binding of the target antigen in real-time.
Representative Signaling Pathway in Drug Development
Surfaces functionalized with specific ligands (e.g., peptides or small molecules) can be used to study receptor-ligand interactions and downstream cellular signaling. For example, a peptide ligand that binds to a G-protein coupled receptor (GPCR) can be immobilized on the carboxylic acid-terminated surface. When cells expressing the GPCR are cultured on this surface, the binding of the immobilized ligand can trigger a signaling cascade.
Generic GPCR Signaling Cascade
Caption: A representative G-protein coupled receptor signaling pathway.
By analyzing the cellular responses, researchers can screen for novel drug candidates that modulate the activity of specific receptors, providing valuable insights in the drug development process.
Application Notes and Protocols for Scalable Synthesis of Tert-butyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of Tert-butyl 6-bromohexanoate (B1238239), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) and other pharmaceutical intermediates. The document outlines two primary methodologies for the synthesis of the target compound, along with a scalable protocol for the preparation of the requisite starting material, 6-bromohexanoic acid.
Introduction
Tert-butyl 6-bromohexanoate serves as a versatile bifunctional linker, containing both a nucleophilic bromide and a protected carboxylic acid. This structure is particularly valuable in the field of drug discovery for the synthesis of PROTACs, where it can be used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand. The tert-butyl ester provides a stable protecting group that can be selectively removed under acidic conditions. The scalability of its synthesis is therefore of critical importance for advancing preclinical and clinical drug development programs.
This document presents two scalable methods for the synthesis of this compound, moving beyond traditional esterification to more efficient and scalable catalytic approaches. Additionally, a robust and high-yielding synthesis of the precursor, 6-bromohexanoic acid, is detailed.
Synthesis of Starting Material: 6-Bromohexanoic Acid
A scalable and high-yielding method for the synthesis of 6-bromohexanoic acid involves the ring-opening of ε-caprolactone with dry hydrogen bromide gas. This method avoids the use of hazardous oxidizing agents and provides the product in high purity.
Experimental Protocol: Ring-Opening of ε-Caprolactone
-
Reaction Setup: A dry 500 mL three-necked flask is equipped with a magnetic stirrer, a gas inlet tube, and a thermometer.
-
Charging Reactants: The flask is charged with ε-caprolactone (1 mol, 114 g) and a suitable organic solvent such as dichloromethane (B109758) (200 mL) or toluene (B28343) (200 mL).
-
Reaction: The solution is stirred, and dry hydrogen bromide gas is bubbled through the mixture. The reaction temperature is maintained between 20-30°C.
-
Monitoring: The reaction progress is monitored by TLC or GC analysis until the consumption of ε-caprolactone is complete.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to 0-10°C and stirred for an additional 2-3 hours to induce crystallization. The solid product is collected by filtration, washed with cold n-hexane, and dried under vacuum to yield 6-bromohexanoic acid as a pale yellow solid.[1][2]
Quantitative Data for 6-Bromohexanoic Acid Synthesis
| Parameter | Value | Reference |
| Starting Material | ε-Caprolactone | [1][2] |
| Reagent | Dry Hydrogen Bromide Gas | [1][2] |
| Solvent | Dichloromethane or Toluene | [1] |
| Reaction Temperature | 20-40°C | [1] |
| Reaction Time | 5-6 hours | [1] |
| Yield | 92-95% | [1] |
| Purity | >99% (by GC) | [1] |
Scalable Synthesis of this compound
Two modern and scalable methods for the synthesis of this compound are presented below. These methods offer advantages in terms of yield, reaction conditions, and scalability over traditional acid-catalyzed esterification.
Method 1: Tf2NH-Catalyzed Tert-Butylation
This method utilizes the highly efficient and mild catalyst, bis(trifluoromethanesulfonyl)imide (Tf₂NH), with tert-butyl acetate (B1210297) serving as both the reagent and solvent. This approach is based on the work of Namba and colleagues and is adaptable for a wide range of carboxylic acids.[3][4]
-
Reaction Setup: To a solution of 6-bromohexanoic acid (1.0 equiv) in tert-butyl acetate (0.5 M), is added a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, 1-5 mol%).
-
Reaction: The reaction mixture is stirred at 60°C.
-
Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford this compound.
Caption: Workflow for the Tf₂NH-catalyzed synthesis of this compound.
Method 2: Ion Exchange Resin Catalyzed Esterification
This method employs a strong acid ion exchange resin as a recyclable and scalable catalyst for the esterification of 6-bromohexanoic acid with tert-butanol (B103910). This approach simplifies purification and reduces corrosive waste streams.
-
Catalyst Preparation: A strong acid ion exchange resin (e.g., Amberlyst-15) is washed successively with deionized water, methanol, and then dried under vacuum.
-
Reaction Setup: A mixture of 6-bromohexanoic acid (1.0 equiv), tert-butanol (1.5-2.0 equiv), and the dried ion exchange resin (10-20 wt% of the carboxylic acid) in a suitable solvent like toluene is heated to reflux. A Dean-Stark apparatus is used to remove the water formed during the reaction.
-
Monitoring: The reaction is monitored by observing the amount of water collected in the Dean-Stark trap and by TLC or GC analysis of the reaction mixture.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the resin is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation or flash column chromatography to yield this compound.
Caption: Mechanism of ion exchange resin-catalyzed esterification.
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs. The bromo- functionality allows for nucleophilic substitution with an appropriate functional group on either the protein of interest (POI) ligand or the E3 ligase ligand. The tert-butyl ester can then be deprotected at a later stage to reveal a carboxylic acid, which can be coupled to the other part of the PROTAC molecule.
General PROTAC Synthesis Workflow
References
Application Notes and Protocols: The Use of Tert-butyl 6-bromohexanoate in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds in drug development. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Subsequently, these fragments are optimized and linked together to generate more potent, drug-like molecules. Tert-butyl 6-bromohexanoate (B1238239) is a versatile chemical reagent that plays a crucial role in the fragment elaboration and linking phases of FBDD. Its bifunctional nature, featuring a reactive bromo group and a protected carboxylic acid, makes it an ideal linker for covalently connecting fragments, ultimately assembling more complex and higher-affinity ligands.
These application notes provide an overview of the utility of Tert-butyl 6-bromohexanoate in FBDD and detailed protocols for its application in fragment linking strategies.
Application Notes
Principle of Fragment Linking with this compound:
This compound serves as a flexible linker to connect two or more fragments that bind to adjacent sites on a protein target. The bromo- functionality allows for nucleophilic substitution reactions with fragments containing amine, thiol, or hydroxyl groups. The tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxyl group. This newly exposed functional group can then be used for subsequent amide bond formation with another fragment, effectively "linking" the two initial fragments. The length of the six-carbon chain provides a suitable distance and conformational flexibility for the linked fragments to adopt an optimal binding orientation.
Key Advantages:
-
Versatility: The orthogonal reactivity of the bromo and protected carboxyl groups allows for controlled, stepwise fragment linking.
-
Tunable Length: The hexanoate (B1226103) chain offers a significant degree of freedom for spanning the distance between fragment binding pockets.
-
Commercial Availability: The reagent is readily available, facilitating its broad application in drug discovery campaigns.
Experimental Protocols
Protocol 1: Alkylation of a Nucleophilic Fragment with this compound
This protocol describes the initial step of linking, where a fragment containing a primary amine is alkylated with this compound.
Materials:
-
Fragment containing a primary amine (Fragment-NH2)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Fragment-NH2 (1.0 eq) in DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at 50 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkylated fragment (Fragment-NH-linker-COOtBu).
Protocol 2: Deprotection and Amide Coupling with a Second Fragment
This protocol outlines the deprotection of the tert-butyl ester and subsequent amide bond formation with a second fragment containing an amine.
Materials:
-
Fragment-NH-linker-COOtBu (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Second fragment containing a primary amine (Fragment2-NH2)
-
(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
Part A: Deprotection
-
Dissolve Fragment-NH-linker-COOtBu (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM, yielding the deprotected linker-fragment (Fragment-NH-linker-COOH).
Part B: Amide Coupling
-
Dissolve the deprotected linker-fragment (1.0 eq) in DMF.
-
Add Fragment2-NH2 (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by reverse-phase preparative HPLC to obtain the final linked fragment compound.
Data Presentation
Table 1: Representative Reaction Yields and Purity for Fragment Linking
| Step | Reactants | Product | Yield (%) | Purity (LC-MS, %) |
| Protocol 1 | Fragment-A-NH2 + this compound | Fragment-A-NH-linker-COOtBu | 75 | >98 |
| Fragment-B-SH + this compound | Fragment-B-S-linker-COOtBu | 82 | >99 | |
| Protocol 2 | Fragment-A-NH-linker-COOH + Fragment-C-NH2 | Fragment-A-NH-linker-CO-NH-Fragment-C | 65 | >95 |
| Fragment-B-S-linker-COOH + Fragment-D-NH2 | Fragment-B-S-linker-CO-NH-Fragment-D | 68 | >97 |
Visualizations
Caption: Workflow of Fragment-Based Drug Discovery.
Caption: Reaction scheme for fragment linking.
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation of Tert-butyl 6-bromohexanoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the alkylation of active methylene (B1212753) compounds using tert-butyl 6-bromohexanoate (B1238239).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of an active methylene compound with tert-butyl 6-bromohexanoate?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. A base is used to deprotonate the active methylene compound (e.g., diethyl malonate), creating a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the carbon atom bonded to the bromine in this compound, displacing the bromide ion and forming a new carbon-carbon bond.[1][2][3]
Q2: Which type of solvent is optimal for this reaction?
A2: Polar aprotic solvents are generally the best choice for S(_N)2 reactions.[4][5] Solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO) can dissolve the ionic nucleophile while not solvating the anion as strongly as protic solvents (like ethanol (B145695) or water).[4][5][6] This leaves the nucleophile "naked" and more reactive, significantly increasing the reaction rate compared to polar protic solvents.[5][6]
Q3: Can I use sodium ethoxide in ethanol? I see it used frequently in malonic ester syntheses.
A3: Yes, sodium ethoxide (NaOEt) in ethanol is a classic and cost-effective choice for deprotonating active methylene compounds like diethyl malonate.[2][7][8] However, there are two main considerations. First, ethanol is a protic solvent, which can slow down the S(_N)2 reaction compared to aprotic solvents.[6] Second, it is crucial to match the alkoxide base to the ester group of your active methylene compound (e.g., use sodium ethoxide with diethyl malonate) to prevent transesterification, a side reaction that would scramble your ester groups.[8][9]
Q4: My reaction yield is very low. What are the common causes?
A4: Low yields can stem from several issues:
-
Competing E2 Elimination: The alkoxide or enolate base can abstract a proton from the carbon adjacent to the bromide, leading to an elimination reaction that forms an alkene byproduct instead of the desired substitution product. This is more likely with sterically hindered bases or higher reaction temperatures.[1][10][11]
-
Incomplete Deprotonation: If the base is not strong enough or if insufficient equivalents are used, the active methylene compound will not be fully converted to the nucleophilic enolate.[7][12]
-
Presence of Water: Moisture in the reaction can quench the enolate and hydrolyze the ester. Anhydrous conditions are critical, especially when using highly reactive bases like sodium hydride (NaH).[7][11]
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[11]
Q5: I am observing a significant amount of a dialkylated byproduct. How can this be minimized?
A5: Dialkylation occurs when the mono-alkylated product, which still possesses one acidic proton, is deprotonated and reacts with a second molecule of this compound.[2][8] To minimize this, you can use a slight excess of the active methylene compound relative to the base and the alkylating agent.[12] This ensures the base is consumed in forming the initial enolate, leaving less opportunity for a second deprotonation.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No reaction or very slow reaction | 1. Ineffective base or wet reagents. 2. Reaction temperature is too low. 3. Poor quality of alkylating agent (this compound). | 1. Use a stronger, non-nucleophilic base like Sodium Hydride (NaH) in an anhydrous solvent like THF. Ensure all glassware is oven-dried and reagents are anhydrous.[7] 2. Gently warm the reaction mixture. S(_N)2 reactions often require some thermal energy to overcome the activation barrier.[11] Monitor carefully to avoid elimination. 3. Verify the purity of the alkylating agent by NMR or GC-MS. |
| Low yield of desired product | 1. Competing E2 Elimination: The base is acting on the alkyl halide. 2. Hydrolysis: Water is present in the workup or reaction. 3. Incomplete Reaction: Insufficient time or temperature. | 1. Lower the reaction temperature, as elimination has a higher activation energy than substitution.[11] Use a less sterically hindered, more nucleophilic enolate if possible. 2. Ensure anhydrous reaction conditions. During workup, use a saturated brine wash to remove water from the organic layer.[12] 3. Monitor the reaction by TLC until the starting material is consumed. Increase reaction time or temperature as needed.[11] |
| Mixture of mono- and dialkylated products | The mono-alkylated product is being deprotonated and reacting further. | Use a slight excess (1.1-1.2 equivalents) of the active methylene compound relative to the base and alkylating agent to minimize the chance of a second alkylation.[12] |
| Product decomposes during purification | The tert-butyl ester is sensitive to strong acid and high temperatures, which can cause hydrolysis and/or decarboxylation.[12] | Avoid high temperatures during solvent removal. Use column chromatography for purification instead of distillation if the product is heat-sensitive. Ensure all acidic residue is removed during workup before any heating steps. |
| Claisen condensation byproduct observed | The enolate is attacking the carbonyl group of another ester molecule instead of the alkyl halide. | This side reaction can be suppressed by ensuring a high concentration of the alkylating agent relative to the enolate. One strategy is to add the formed enolate solution dropwise to a solution of the this compound.[13] |
Data Presentation: Comparison of Reaction Conditions
The choice of base and solvent significantly impacts the outcome of the alkylation. The following table summarizes the advantages and disadvantages of common systems.
| Base | Solvent | Typical Yield Range | Advantages | Disadvantages |
| Sodium Hydride (NaH) [7] | THF, DMF | 45-98% | High yields; irreversible deprotonation drives the reaction forward.[7] | Flammable solid; requires careful handling under an inert atmosphere. |
| Sodium Ethoxide (NaOEt) [7] | Ethanol | ~75% | Cost-effective and well-established for malonic ester synthesis.[2][7] | Can promote side reactions (Claisen, transesterification); requires strictly anhydrous conditions.[7][9] Protic solvent slows S(_N)2 rate.[6] |
| Potassium Carbonate (K₂CO₃) [7] | DMF, Acetonitrile | >90% (often with PTC) | Milder base, can reduce elimination side reactions. Often used with a phase-transfer catalyst (PTC). | May require higher temperatures; reaction can be slower than with stronger bases. |
| DBU | Acetonitrile | ~60-95% | Strong, non-nucleophilic organic base; good solubility in organic solvents.[14] | Can be more expensive than inorganic bases. |
Experimental Protocols
Protocol 1: Alkylation of Diethyl Malonate using NaH in THF
This protocol describes the alkylation of diethyl malonate with this compound using sodium hydride as the base.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl malonate
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Enolate Formation: Add anhydrous THF to the flask to suspend the NaH. Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired mono-alkylated product from unreacted starting materials and byproducts.
Visualizations
Caption: General experimental workflow for alkylation.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. organic chemistry - Choice of base for malonic ester synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
Common side reactions with Tert-butyl 6-bromohexanoate and how to avoid them
Welcome to the technical support center for Tert-butyl 6-bromohexanoate (B1238239). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with Tert-butyl 6-bromohexanoate?
A1: The primary side reactions involving this compound stem from its bifunctional nature as both a primary alkyl bromide and a tert-butyl ester. The most common undesired reactions are:
-
Elimination (E2) Reaction: The bromide can be eliminated upon treatment with a base to form tert-butyl hex-5-enoate. This reaction competes with the desired nucleophilic substitution (SN2).
-
Hydrolysis of the Ester: The tert-butyl ester group is sensitive to acidic conditions and can be cleaved to yield 6-bromohexanoic acid. While generally more stable under basic conditions, prolonged exposure to strong bases can also lead to hydrolysis.
-
Over-reaction with Organometallic Reagents: When using organometallic reagents such as Grignard reagents, addition to the ester carbonyl can occur. Typically, this leads to a double addition, resulting in a tertiary alcohol rather than the desired ketone.[1][2]
Troubleshooting Guides
Issue 1: Low yield of the desired substitution product due to a competing elimination reaction.
Question: I am trying to perform a nucleophilic substitution on this compound, but I am isolating a significant amount of an alkene byproduct. How can I favor the SN2 reaction over the E2 elimination?
Answer: The competition between SN2 and E2 pathways is a common challenge with alkyl halides. Since this compound is a primary alkyl bromide, the SN2 reaction is generally favored. However, the choice of base, solvent, and temperature are critical.
Key Factors Influencing SN2 vs. E2 Reactions:
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) |
| Base | Use a good nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻, RCOO⁻). | Use a strong, sterically hindered base (e.g., potassium tert-butoxide, DBU). |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone). | Use a polar protic solvent (e.g., Ethanol, water). |
| Temperature | Lower reaction temperatures. | Higher reaction temperatures. |
Illustrative Data: SN2 vs. E2 Product Ratios for a Primary Alkyl Bromide (1-Bromohexane) with Different Bases
This data is for 1-bromohexane (B126081) and serves as a representative example for a primary alkyl bromide like this compound.
| Base | Solvent | Temperature (°C) | % SN2 Product | % E2 Product |
| Sodium Ethoxide (NaOEt) | Ethanol | 55 | 91 | 9 |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | 55 | 8 | 92 |
| Sodium Azide (B81097) (NaN₃) | Acetone | 25 | >99 | <1 |
| Sodium Cyanide (NaCN) | DMSO | 25 | >99 | <1 |
Experimental Protocol: Synthesis of Tert-butyl 6-azidohexanoate (SN2 Favored)
-
Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF), deionized water, diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.2 equivalents).
-
Stir the reaction mixture at room temperature (25°C) and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Troubleshooting Workflow: Minimizing Elimination
References
Technical Support Center: Purification of Tert-butyl 6-bromohexanoate by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl 6-bromohexanoate (B1238239) from reaction products using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying tert-butyl 6-bromohexanoate?
A1: The most common stationary phase for the purification of moderately non-polar organic compounds like this compound is silica (B1680970) gel (SiO₂). Standard flash-grade silica gel (40-63 µm particle size) is typically effective.
Q2: What is a recommended mobile phase (eluent) for the column chromatography of this compound?
A2: A common mobile phase is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point is a gradient of ethyl acetate (B1210297) (EtOAc) in hexanes or heptane. Based on the structure of this compound, a low percentage of ethyl acetate is recommended to begin with.
Q3: What are the most likely impurities in a crude reaction mixture of this compound?
A3: The most probable impurities depend on the synthetic route. If synthesized from 6-bromohexanoic acid and tert-butanol (B103910) (or isobutylene) under acidic conditions, the primary impurities would be:
-
Unreacted 6-bromohexanoic acid: This is a significantly more polar impurity and should be easily separable by column chromatography.
-
Byproducts of tert-butyl cation formation: Depending on the reaction conditions, small amounts of polymers or other byproducts may form.
Q4: Can this compound decompose on silica gel?
A4: While tert-butyl esters are generally stable, the acidic nature of silica gel can potentially cause hydrolysis back to 6-bromohexanoic acid and tert-butanol, especially if the silica gel has a high water content or if the contact time is very long. Using a deactivated silica gel or running the column relatively quickly can mitigate this risk.
Q5: How can I visualize this compound on a TLC plate?
A5: Since this compound does not have a UV chromophore, it will not be visible under a standard UV lamp. It can be visualized using a potassium permanganate (B83412) (KMnO₄) stain or by iodine (I₂) vapor.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Product does not elute from the column | 1. The mobile phase is not polar enough. 2. The product has decomposed on the silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Perform a TLC stability test by spotting the crude material on a silica TLC plate and letting it sit for an hour before eluting to check for degradation. If it degrades, consider using deactivated silica gel or a different purification method. |
| Product elutes too quickly (high Rf) | 1. The mobile phase is too polar. | 1. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). Aim for an Rf value of approximately 0.2-0.3 for the best separation. |
| Poor separation of product and impurities | 1. The mobile phase polarity is not optimized. 2. The column was overloaded with the crude product. 3. The column was not packed properly, leading to channeling. 4. The sample was loaded in a solvent that was too polar. | 1. Run a series of TLCs with different solvent systems to find the optimal mobile phase for separation. 2. Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight. 3. Ensure the silica gel bed is packed evenly without any cracks or air bubbles. 4. Dissolve the sample in a minimal amount of the initial, low-polarity mobile phase for loading. |
| Product fractions are contaminated with 6-bromohexanoic acid | 1. Incomplete separation due to the use of a mobile phase that is too polar from the start. | 1. Start with a very low polarity mobile phase (e.g., 1-2% ethyl acetate in hexanes) to ensure the polar 6-bromohexanoic acid remains at the top of the column while the desired product elutes. The acid can be flushed out later with a much more polar solvent if needed. |
| Streaky bands or tailing on the column/TLC | 1. The compound is acidic (e.g., residual 6-bromohexanoic acid). 2. The sample was overloaded. | 1. Add a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid, which can improve the peak shape. 2. Load less sample onto the column. |
Quantitative Data Summary
The following table provides suggested starting conditions for the purification of this compound. These may need to be optimized for specific reaction mixtures.
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient |
| Initial Eluent Composition | 1-5% Ethyl Acetate in Hexanes |
| Final Eluent Composition | 10-20% Ethyl Acetate in Hexanes |
| Target TLC Rf of Product | ~0.3 (in 5-10% EtOAc/Hexanes) |
| Visualization | Potassium Permanganate or Iodine Stain |
Experimental Protocol: Column Chromatography of this compound
1. Preparation of the Mobile Phase:
-
Prepare two solvent mixtures:
-
Solvent A: 100% Hexanes
-
Solvent B: 20% Ethyl Acetate in Hexanes
-
-
These will be used to create a gradient during elution.
2. Packing the Column:
-
Select an appropriately sized glass chromatography column.
-
Prepare a slurry of silica gel in Solvent A.
-
Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane (B109758) or hexanes.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
4. Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 2% Ethyl Acetate in Hexanes).
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of Solvent B to elute the desired product.
-
Monitor the fractions by TLC using a suitable stain for visualization.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for column chromatography purification.
Technical Support Center: Troubleshooting Reactions with Tert-butyl 6-bromohexanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during reactions with tert-butyl 6-bromohexanoate (B1238239).
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low yields in reactions involving tert-butyl 6-bromohexanoate?
A1: Low yields in reactions with this compound typically arise from a few key factors:
-
Steric Hindrance: The bulky tert-butyl group can physically obstruct the approach of nucleophiles to the electrophilic carbon, slowing down the desired substitution reaction.[1][2]
-
Competing Elimination Reactions (E2): Instead of substitution, a competing elimination reaction can occur, where a base removes a proton, leading to the formation of an alkene byproduct (tert-butyl hex-5-enoate). This is more likely with strong, bulky bases and at higher temperatures.
-
Hydrolysis of the Ester: The tert-butyl ester is sensitive to acidic and strongly basic conditions, which can lead to its cleavage back to the carboxylic acid.
-
Reagent Purity and Reaction Conditions: Impurities in reagents or solvents, presence of moisture, and non-optimal reaction temperatures can all contribute to lower yields.[1]
Q2: How does the choice of base or nucleophile impact the reaction outcome?
A2: The nature of the base/nucleophile is critical. Strong, sterically hindered bases, such as potassium tert-butoxide, will strongly favor the E2 elimination pathway, significantly reducing the yield of the desired substitution product. For substitution reactions, less hindered and moderately basic nucleophiles are generally preferred.
Q3: What is the primary side reaction that reduces the yield of my desired product?
A3: The main side reaction is typically the E2 elimination, which produces tert-butyl hex-5-enoate. This is particularly prevalent when using strong bases and/or high temperatures.
Q4: Can the tert-butyl ester group be cleaved during the reaction?
A4: Yes, the tert-butyl ester is a protecting group that can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) or strongly basic conditions, which would lead to the formation of 6-bromohexanoic acid. Careful control of pH is necessary to avoid this unwanted side reaction.
Troubleshooting Guides for Low Yields
Issue 1: Low Yield in Williamson Ether Synthesis with a Phenol (B47542)
In this reaction, a phenoxide ion acts as the nucleophile to displace the bromide from this compound.
-
Assess the Base: The choice of base to deprotonate the phenol is crucial. Strong, bulky bases will favor elimination.
-
Optimize the Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.
-
Control the Temperature: Higher temperatures favor the competing elimination reaction.[3][4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenol (1.0 eq.) and a suitable polar aprotic solvent (e.g., dry DMF or acetonitrile).
-
Deprotonation: Add a non-hindered base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 eq.).[5] Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Alkylation: Add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
| Base | Solvent | Temperature (°C) | Typical Yield of Ether | Potential Side Products |
| K2CO3 | DMF | 80 | Moderate to Good | tert-butyl hex-5-enoate, unreacted starting material |
| Cs2CO3 | DMF | 70-80 | Good to Excellent | Lower amounts of elimination product |
| NaH | THF | 65 (reflux) | Moderate | Increased elimination, potential ester hydrolysis |
| KOtBu | THF | Room Temp | Low | Predominantly tert-butyl hex-5-enoate (elimination) |
Issue 2: Low Yield in Reactions with Amine Nucleophiles
The reaction of this compound with amines can lead to the formation of the corresponding amino ester.
-
Choice of Amine: Primary and secondary amines are suitable nucleophiles. Bulky amines will react slower due to steric hindrance.
-
Stoichiometry: Using an excess of the amine can help to drive the reaction to completion and also act as a base to neutralize the HBr formed.
-
Solvent and Temperature: A polar aprotic solvent is generally suitable. Gentle heating may be required, but excessive heat can lead to side reactions.
-
Preparation: In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetonitrile (B52724) or DMF.
-
Addition of Amine: Add the primary amine (2.2 eq.) to the solution.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer to remove excess amine and dry over a drying agent. Concentrate the solvent and purify the product by chromatography.
| Amine Type | Steric Hindrance | Relative Reaction Rate | Potential for Overalkylation |
| Primary (e.g., benzylamine) | Low | Fast | Possible |
| Secondary (e.g., piperidine) | Moderate | Moderate | Not applicable |
| Bulky Primary (e.g., tert-butylamine) | High | Slow | Low |
Visual Troubleshooting Workflows
References
Cleavage of the tert-butyl ester without affecting other functional groups
Technical Support Center: Selective Cleavage of tert-Butyl Esters
This guide provides troubleshooting advice and frequently asked questions for the selective cleavage of tert-butyl (t-Bu) esters while preserving other functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the selective cleavage of tert-butyl esters?
A1: The most common reagents for cleaving tert-butyl esters are strong acids, typically in an anhydrous organic solvent. Trifluoroacetic acid (TFA) is widely used, often in dichloromethane (B109758) (DCM).[1][2] Other acidic conditions include the use of hydrochloric acid (HCl) or sulfuric acid.[3] For milder conditions that offer better selectivity, Lewis acids like zinc bromide (ZnBr₂) and reagents such as aqueous phosphoric acid have proven effective.[4][5][6][7]
Q2: How can I remove a tert-butyl ester without cleaving an N-Boc protecting group?
A2: Selective deprotection in this case is challenging due to the similar acid lability of both groups. However, certain conditions can favor the cleavage of one over the other. For instance, TMSCl in a 2,2,2-trifluoroethanol/DCM mixture has been reported to deprotect an N-Boc group almost instantaneously, while the t-Bu ester takes significantly longer (around 3 hours), allowing for a potential kinetic separation. Conversely, to preserve the N-Boc group, milder acidic conditions or non-acidic methods should be explored.
Q3: Are there any non-acidic methods for tert-butyl ester cleavage?
A3: While less common, some non-acidic methods exist. Thermolytic cleavage by heating the compound in a high-boiling solvent like quinoline (B57606) or even under vacuum can remove the tert-butyl group as isobutylene.[8] Additionally, methods involving reagents like bis(tri-n-butyltin) oxide have been reported.[8] A combination of the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane offers a mild, transition-metal-free deprotection method.[9][10]
Q4: My reaction is not going to completion. What should I do?
A4: If the deprotection is incomplete, consider the following:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[1]
-
Increase Temperature: Gently warming the reaction mixture may drive it to completion, but be cautious of potential side reactions with other functional groups.
-
Increase Reagent Equivalents: Adding more of the acidic reagent can increase the reaction rate.
-
Re-evaluate Your Reagent: The chosen reagent may not be strong enough for your specific substrate. You might need to switch to a stronger acid system.
Q5: I am observing side reactions with other functional groups. What are my options?
A5: To minimize side reactions, consider these strategies:
-
Use Milder Conditions: Switch to a milder deprotection agent. For example, aqueous phosphoric acid is known to be selective in the presence of acid-sensitive groups like CBZ carbamates, benzyl (B1604629) esters, and TBDMS ethers.[4][9] Zinc bromide in DCM is another mild option.[5][7]
-
Lower the Temperature: Running the reaction at 0 °C or even lower can often improve selectivity.
-
Use a Scavenger: In TFA-mediated deprotections, the tert-butyl cation formed can cause side reactions. Using a scavenger like triethylsilane (TES) can trap this cation and improve yields and selectivity.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid or switch to a stronger acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[2] |
| Short reaction time. | Monitor the reaction progress by TLC or LC-MS and allow it to run until the starting material is consumed.[1] | |
| Cleavage of Other Acid-Labile Groups (e.g., Boc, Trityl) | Reaction conditions are too harsh. | Switch to milder deprotection conditions. Consider using aqueous phosphoric acid[4][12], ZnBr₂ in DCM[6][13][14], or CeCl₃·7H₂O/NaI in acetonitrile.[15] |
| Formation of Unidentified Byproducts | Side reactions with the tert-butyl cation. | Add a scavenger such as triethylsilane to the reaction mixture to trap the tert-butyl cation.[11] |
| Degradation of the starting material or product. | Lower the reaction temperature and ensure the reaction is performed under an inert atmosphere if your compound is sensitive to oxidation. | |
| Low Yield After Workup | Product is water-soluble. | If the resulting carboxylic acid has high polarity, it may be lost during the aqueous workup. Saturate the aqueous phase with NaCl and perform multiple extractions. |
| Incomplete removal of the deprotection reagent. | If using a non-volatile acid, ensure proper neutralization and extraction. For TFA, ensure complete removal by rotary evaporation, possibly with co-evaporation from a suitable solvent.[1] |
Experimental Protocols
Protocol 1: Cleavage of tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol is a standard method for tert-butyl ester deprotection.
-
Dissolve the tert-butyl ester-containing compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted based on the substrate's sensitivity.[16]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are between 1 to 5 hours.[1][16]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The crude product can be purified by precipitation, crystallization, or chromatography.
Protocol 2: Mild Cleavage of tert-Butyl Ester using Aqueous Phosphoric Acid
This method is suitable for substrates with other acid-sensitive functional groups.[4]
-
Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).
-
Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Data Presentation: Comparison of Deprotection Methods
| Reagent/Condition | Typical Reaction Time | Typical Temperature | Compatible Functional Groups | Incompatible Functional Groups | Reference |
| TFA/DCM (1:1) | 1-5 hours | Room Temperature | Benzyl esters, some silyl (B83357) ethers | Boc, Trityl, other highly acid-labile groups | [1][16] |
| Aqueous H₃PO₄ (85%) | 2-24 hours | Room Temp to 50 °C | CBZ, benzyl esters, methyl esters, TBDMS | Tetrahydropyranyl ethers, isopropylidene groups | [4] |
| ZnBr₂ in DCM | 12-24 hours | Room Temperature | PhF protected amines | N-Boc, N-trityl | [6][13] |
| CeCl₃·7H₂O/NaI in MeCN | 1-3 hours | 40-70 °C | Benzyl esters, benzyl ethers | - | [10][15] |
| HCl in Fluoro Alcohol | Rapid | Room Temperature | - | Boc, Trityl, Pbf | [17][18] |
Visualizations
Caption: General workflow for tert-butyl ester deprotection.
Caption: Troubleshooting decision tree for t-Bu ester cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyl Ethers [organic-chemistry.org]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]
Preventing hydrolysis of Tert-butyl 6-bromohexanoate during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 6-bromohexanoate (B1238239), focusing on the prevention of its hydrolysis during reaction workup.
Troubleshooting Guide: Preventing Hydrolysis During Workup
Issue: You suspect your product, tert-butyl 6-bromohexanoate, is hydrolyzing to 6-bromohexanoic acid during the aqueous workup, leading to low yields or impurities.
Initial Assessment:
-
Confirm Hydrolysis: How have you confirmed hydrolysis? (e.g., NMR, LC-MS, TLC showing a more polar spot).
-
Review Your Workup Protocol: What were the specific steps of your workup? (e.g., quenching agent, wash solutions, pH of aqueous layers).
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action | Explanation |
| Acidic Quench or Wash | Use a neutral or mildly basic quenching agent. Saturated aqueous sodium bicarbonate (NaHCO₃) solution is recommended. | Tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis. Even mildly acidic conditions (pH < 7) can initiate cleavage. |
| Acidic Contaminants in the Reaction Mixture | Before extraction, wash the organic layer with a mild base. | Unreacted acidic reagents or acidic byproducts can lower the pH of the aqueous phase during extraction, leading to hydrolysis. |
| Incorrect pH of Aqueous Wash Solutions | Ensure all aqueous wash solutions are neutral or slightly basic (pH 7-9). Use deionized water and, if necessary, buffer with a mild base like sodium bicarbonate. | Tap water can be slightly acidic. Maintaining a pH between 7 and 9 provides a safe range for preventing hydrolysis. |
| Prolonged Contact with Aqueous Phases | Minimize the time the organic layer containing the ester is in contact with any aqueous solution. Perform extractions efficiently. | While stable at neutral pH, prolonged exposure increases the chance of hydrolysis, especially if there are trace acidic impurities. |
| Emulsion Formation | To break up emulsions, add brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer and can help separate the layers without significantly altering the pH. | Emulsions can trap the ester at the interface, prolonging contact with the aqueous phase. |
| Use of Strong Drying Agents | Use a neutral drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). | Acidic drying agents should be avoided as they can introduce acid into the organic phase. |
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound stable?
A1: Tert-butyl esters are generally stable in a pH range of 7 to 9 at room temperature. They are highly stable under basic conditions but are labile to acid. Significant hydrolysis can occur at a pH below 7, and the rate increases as the pH decreases.
Q2: Can I use a dilute acid wash to remove basic impurities?
A2: It is highly discouraged. A dilute acid wash will likely cause significant hydrolysis of the tert-butyl ester. If basic impurities need to be removed, consider alternative purification methods like column chromatography.
Q3: My reaction solvent is water-miscible (e.g., THF, acetone). How should I perform the workup?
A3: First, remove the water-miscible solvent under reduced pressure (rotoevaporation). Then, redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and proceed with the recommended aqueous workup. This prevents partitioning issues and potential hydrolysis in a mixed solvent system.
Q4: I see a new, more polar spot on my TLC plate after workup. What could it be?
A4: A more polar spot is often indicative of the hydrolyzed product, 6-bromohexanoic acid. The carboxylic acid group makes it significantly more polar than the parent ester. You can confirm its identity by co-spotting with a standard of the acid or by analytical techniques like LC-MS.
Q5: Are there any alternatives to an aqueous workup?
A5: Yes. If your reaction produces byproducts that are difficult to remove with a mild aqueous wash, consider a non-aqueous workup. This can involve direct filtration through a plug of silica (B1680970) gel or celite to remove solid impurities, followed by solvent evaporation. Another option is to use solid-supported scavengers to remove specific reagents or byproducts.
Data Presentation
The stability of tert-butyl esters is highly dependent on the pH of the aqueous environment. The following table summarizes the general stability of tert-butyl esters under different pH conditions at room temperature.
| pH Range | Stability at Room Temperature | Recommended for Workup? |
| < 4 | Unstable (Rapid Hydrolysis) | No |
| 4 - 6 | Moderately Stable (Slow Hydrolysis) | Not Recommended |
| 7 - 9 | Stable | Yes |
| > 9 | Stable | Yes |
Experimental Protocols
Recommended Aqueous Workup Protocol to Prevent Hydrolysis:
This protocol is designed for a reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Cool the Reaction Mixture: Cool the reaction mixture to room temperature. If the reaction was heated, it is crucial to allow it to cool to prevent any temperature-accelerated hydrolysis.
-
Quench the Reaction (if necessary): If the reaction contains reactive reagents, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor for any gas evolution and add cautiously until gas evolution ceases.
-
Transfer to a Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.
-
Wash with Saturated Sodium Bicarbonate: Add a portion of saturated aqueous NaHCO₃ solution to the separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure. Allow the layers to separate and drain the aqueous layer.
-
Wash with Water: Wash the organic layer with a portion of deionized water (pH 7) to remove any remaining water-soluble impurities.
-
Wash with Brine: Wash the organic layer with a portion of saturated aqueous sodium chloride (brine) solution. This will help to remove dissolved water from the organic layer and aid in breaking any emulsions.[1]
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a neutral drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filter and Concentrate: Filter the organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Mandatory Visualizations
Hydrolysis Mechanisms of Tert-butyl Esters
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of tert-butyl esters.
Troubleshooting Workflow for Suspected Hydrolysis
Caption: A logical workflow for troubleshooting the hydrolysis of tert-butyl esters.
References
Identifying and characterizing byproducts in Tert-butyl 6-bromohexanoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl 6-bromohexanoate (B1238239).
Troubleshooting Guide
This guide addresses common issues encountered during reactions with tert-butyl 6-bromohexanoate, focusing on the identification and mitigation of byproducts.
Issue 1: Low Yield of the Desired Substitution Product and Presence of an Alkene Byproduct
Question: My reaction is showing a low yield of the intended substitution product, and I've identified tert-butyl hex-5-enoate as a significant byproduct. What is happening and how can I fix it?
Answer: The formation of tert-butyl hex-5-enoate indicates that an E2 elimination reaction is competing with your desired SN2 substitution.[1][2] This is a common side reaction for primary alkyl halides, especially under certain conditions.[1][3]
Troubleshooting Steps:
-
Evaluate Your Base/Nucleophile: Strong, bulky bases favor elimination.[1] If you are using a base like potassium tert-butoxide, consider switching to a less sterically hindered and/or weaker base, such as sodium or potassium carbonate, or an amine base like triethylamine. For substitution reactions, a good nucleophile that is a weak base is ideal.[4]
-
Check the Reaction Temperature: Higher temperatures favor elimination over substitution.[3] Try running your reaction at a lower temperature.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are known to favor SN2 reactions.[3] If you are using a protic solvent (e.g., ethanol, methanol), switching to a polar aprotic solvent can significantly increase the yield of your substitution product.
Issue 2: Presence of an Acidic Impurity in the Product
Question: After my reaction and workup, I'm detecting 6-bromohexanoic acid in my product mixture. How is this being formed and how can I remove it?
Answer: The presence of 6-bromohexanoic acid is likely due to the hydrolysis of the tert-butyl ester of either your starting material or your product. This can occur if your reaction conditions are too acidic or basic, or if there is water present at elevated temperatures.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.
-
Control pH During Workup: During the aqueous workup, avoid strongly acidic or basic conditions. A mild bicarbonate wash can help neutralize any acid present and remove the 6-bromohexanoic acid impurity into the aqueous layer.
-
Purification: 6-bromohexanoic acid can typically be removed from your desired product by column chromatography on silica (B1680970) gel.
Issue 3: Formation of a Hydroxylated Byproduct
Question: I have identified tert-butyl 6-hydroxyhexanoate (B1236181) as a byproduct. What is the source of this impurity?
Answer: Tert-butyl 6-hydroxyhexanoate is the product of a substitution reaction where a hydroxide (B78521) ion acts as the nucleophile. This can happen if your reaction is run in the presence of water and a base, or if your nucleophile is contaminated with hydroxide.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are dry.
-
Purify Your Nucleophile: If you suspect your nucleophile is contaminated with hydroxide, consider purifying it before use.
-
Choice of Base: If your reaction requires a base, choose one that is non-nucleophilic to avoid it competing with your desired nucleophile.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most common byproducts are tert-butyl hex-5-enoate (from elimination), 6-bromohexanoic acid (from hydrolysis), and tert-butyl 6-hydroxyhexanoate (from substitution with hydroxide).
Q2: How can I distinguish between the desired product and the common byproducts using analytical techniques?
A2: A combination of GC-MS and NMR spectroscopy is highly effective.
-
GC-MS: The different compounds will have distinct retention times and fragmentation patterns.
-
¹H NMR: Look for characteristic signals:
-
Tert-butyl hex-5-enoate: Vinyl proton signals between 4.9 and 5.9 ppm.
-
6-Bromohexanoic acid: A broad singlet for the carboxylic acid proton (often >10 ppm) and the absence of the tert-butyl singlet around 1.4 ppm.
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Tert-butyl 6-hydroxyhexanoate: A signal for the proton on the carbon bearing the hydroxyl group (around 3.6 ppm) and the absence of the signal for the protons on the carbon bearing the bromine (around 3.4 ppm).
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Q3: My reaction mixture has turned a yellow or brown color. What does this indicate?
A3: Discoloration can indicate decomposition of the alkyl halide, particularly in the presence of light or heat, which can generate bromine. It can also suggest the formation of polymeric byproducts, especially if strong bases are used. It is advisable to protect the reaction from light and maintain the recommended temperature.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Alkyl Halide | Base/Nucleophile | Solvent | Temperature | Major Product | Minor Product(s) |
| Primary (e.g., this compound) | Strong, bulky base (e.g., t-BuOK) | Protic (e.g., t-BuOH) | High | Elimination (Alkene) | Substitution |
| Primary (e.g., this compound) | Good nucleophile, weak base (e.g., CN⁻) | Polar Aprotic (e.g., DMSO) | Low | Substitution | Elimination |
| Primary (e.g., this compound) | Strong, non-bulky base (e.g., NaOH) | Protic (e.g., EtOH) | High | Elimination | Substitution |
This table provides a generalized summary based on established principles of substitution and elimination reactions.[1][3]
Table 2: Characteristic Analytical Data for Byproducts
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key Mass Spec Fragments (m/z) |
| tert-butyl hex-5-enoate | C₁₀H₁₈O₂ | 170.25 | ~5.8 (m, 1H), ~5.0 (m, 2H), ~2.2 (t, 2H), ~2.1 (q, 2H), ~1.45 (s, 9H) | 170, 114, 57 |
| 6-Bromohexanoic acid | C₆H₁₁BrO₂ | 195.05 | >10 (br s, 1H), ~3.4 (t, 2H), ~2.4 (t, 2H), ~1.9 (p, 2H), ~1.5 (p, 2H) | 194/196, 177/179, 115 |
| tert-butyl 6-hydroxyhexanoate | C₁₀H₂₀O₃ | 188.26 | ~3.6 (t, 2H), ~2.2 (t, 2H), ~1.6 (m, 4H), ~1.4 (s, 9H) | 188, 132, 57 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a typical Williamson ether synthesis, a common substitution reaction.
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Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol nucleophile in an appropriate anhydrous solvent (e.g., THF, DMF).
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Deprotonation: Cool the solution in an ice bath and add a suitable base (e.g., sodium hydride) portion-wise. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
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Addition of Alkyl Halide: Cool the resulting alkoxide solution in an ice bath and add this compound dropwise via syringe.
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Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS). Gentle heating may be required, but be mindful that this can increase elimination.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Identification of Byproducts by GC-MS
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).
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Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Conditions (Example):
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Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and known standards if available.
Visualizations
Caption: A generalized workflow for reactions involving this compound.
Caption: Troubleshooting guide for identifying and addressing common byproducts.
References
Improving the solubility of reactants for reactions with Tert-butyl 6-bromohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during chemical reactions involving tert-butyl 6-bromohexanoate (B1238239). Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to diagnose and resolve these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Is tert-butyl 6-bromohexanoate itself poorly soluble?
A1: No, this compound is a liquid that is generally soluble in a wide range of common organic solvents.[1] However, solubility issues in a reaction mixture often arise from other reactants, such as polar nucleophiles or complex substrates, which may not share the same solubility profile.
Q2: My reaction with this compound is sluggish and gives a low yield. Could this be a solubility problem?
A2: Yes, poor solubility of one or more reactants can significantly hinder reaction rates and lead to lower yields. When reactants are not properly solvated, they exist in different phases, which limits the effective concentration and collision frequency required for a successful reaction. This is often observed as a heterogeneous mixture (e.g., solids suspended in the solvent).
Q3: I am performing a Williamson ether synthesis with a polar alcohol and this compound, and the reagents are not dissolving. What can I do?
A3: This is a classic example of "like dissolves like" not being fully met. This compound is relatively nonpolar, while the alkoxide generated from a polar alcohol may have limited solubility in common nonpolar aprotic solvents. You can try the following:
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Solvent Screening: Test a range of solvents with varying polarities. A good starting point is to use a polar aprotic solvent that can dissolve both the polar and nonpolar components.
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Phase-Transfer Catalysis: Employ a phase-transfer catalyst (PTC) to shuttle the anionic nucleophile from a solid or aqueous phase into the organic phase where this compound resides.
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Co-solvent System: Use a mixture of solvents to achieve a polarity that is suitable for all reactants.
Q4: In the synthesis of a PROTAC linker, my large, complex amine is not soluble in the same solvent as this compound. How can I facilitate this reaction?
A4: The synthesis of PROTACs often involves coupling large, structurally complex molecules, making solubility a critical challenge.[2][3] Besides the strategies mentioned in A3, consider these advanced methods:
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Elevated Temperatures: Increasing the reaction temperature can enhance the solubility of your reactants. However, be mindful of the thermal stability of your compounds and the potential for side reactions.
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Homogenization/Sonication: Mechanical agitation through high-speed homogenization or ultrasonication can help to break down solid aggregates and improve the dissolution of suspended reactants.
Troubleshooting Guides
Issue 1: Heterogeneous Reaction Mixture and Low Conversion Rate
Symptoms:
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Visible solid particles in the reaction flask that do not dissolve upon stirring.
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Reaction progress is slow or stalls completely, as monitored by TLC or LC-MS.
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Low yield of the desired product.
Possible Cause:
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Poor solubility of a key reactant (e.g., a salt of the nucleophile) in the chosen solvent.
Solutions:
| Strategy | Description | Recommended Solvents/Reagents |
| Solvent Optimization | Select a solvent that can effectively dissolve all reactants. | DMF, DMSO, NMP, Acetonitrile (B52724) |
| Co-solvent System | Use a mixture of solvents to fine-tune the polarity. | Toluene/DMF, THF/HMPA |
| Phase-Transfer Catalysis | Facilitate the transfer of an ionic reactant between phases. | Tetrabutylammonium (B224687) bromide (TBAB), 18-Crown-6 |
| Elevated Temperature | Increase the kinetic energy to overcome the lattice energy of solid reactants. | Subject to reactant stability |
Experimental Protocol: Williamson Ether Synthesis with a Sparingly Soluble Phenol (B47542)
This protocol details a general procedure for the reaction of a sparingly soluble phenol with this compound using a phase-transfer catalyst.
Materials:
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Sparingly soluble phenol (1.0 eq)
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This compound (1.1 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Tetrabutylammonium bromide (TBAB) (0.1 eq)
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Acetonitrile (solvent)
Procedure:
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To a round-bottom flask, add the sparingly soluble phenol, potassium carbonate, and tetrabutylammonium bromide.
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Add acetonitrile to the flask.
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Stir the mixture vigorously at room temperature for 10 minutes.
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Add this compound to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for low conversion in reactions.
Issue 2: Product Precipitation During Reaction
Symptoms:
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A solid forms in the reaction mixture as the reaction progresses.
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The reaction may stall as the product precipitates.
Possible Cause:
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The product has lower solubility in the reaction solvent than the starting materials.
Solutions:
| Strategy | Description | Recommended Solvents |
| Solvent Selection | Choose a solvent in which the product is known or predicted to be soluble. | Dichloromethane, Chloroform, Toluene |
| Hot Filtration | If the product is soluble at higher temperatures, perform a hot filtration to remove any solid impurities and allow the product to crystallize upon cooling. | N/A |
| Solubilizing Groups | In the context of drug development, if the final product's insolubility is a recurring issue, consider introducing solubilizing groups in the molecular design. | N/A |
Experimental Workflow for PROTAC Linker Synthesis
The synthesis of PROTACs often involves the reaction of this compound with a complex, nitrogen-containing molecule (e.g., a ligand for an E3 ligase). Solubility can be a significant hurdle in this process.
References
Technical Support Center: Optimizing Reactions with Tert-butyl 6-bromohexanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving tert-butyl 6-bromohexanoate (B1238239). The focus is on catalyst selection for common nucleophilic substitution reactions, such as Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with tert-butyl 6-bromohexanoate?
A1: this compound is a primary alkyl bromide, making it an excellent substrate for S(_N)2 reactions. The most common applications include:
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Williamson Ether Synthesis: Reacting with alcohols or phenols to form ethers. This is a key method for introducing an alkoxy linker.
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Esterification: Reacting with carboxylate salts to form esters.
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C-Alkylation: Reacting with carbanions (e.g., from malonic esters) to form new carbon-carbon bonds.
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N-Alkylation: Reacting with amines to form secondary or tertiary amines.
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S-Alkylation: Reacting with thiols or thiophenols to form thioethers.
Q2: Which catalysts are recommended for optimizing S(_N)2 reactions with this compound?
A2: For reactions involving a nucleophile that is soluble in an aqueous or solid phase and this compound in an organic phase, phase-transfer catalysis (PTC) is highly recommended.[1] Common and effective phase-transfer catalysts include:
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Quaternary Ammonium (B1175870) Salts: Tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium hydrogen sulfate (B86663), and Aliquat 336 are widely used due to their efficiency and relatively low cost.[1]
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Phosphonium Salts: Tetrabutylphosphonium bromide can also be effective.
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Crown Ethers: Catalysts like 18-crown-6 (B118740) are particularly effective for reactions involving potassium salts (e.g., potassium phenoxide) by solvating the potassium cation and enhancing the nucleophilicity of the anion.
Q3: What is the primary side reaction to be aware of when using this compound, and how can it be mitigated?
A3: The primary concern is the potential hydrolysis of the tert-butyl ester group, especially under strongly basic or acidic conditions.[2][3] The tert-butyl ester is sensitive to acid and can be cleaved to isobutylene (B52900) and the corresponding carboxylic acid.[3] While generally more stable to base, prolonged reaction times or high temperatures with strong bases can lead to hydrolysis.
Mitigation Strategies:
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Base Selection: Use milder bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) instead of strong hydroxides (NaOH, KOH), especially when working with sensitive substrates.
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Reaction Conditions: Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. Monitor the reaction progress to avoid unnecessarily long reaction times.
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Anhydrous Conditions: For solid-liquid PTC, ensure all reagents and solvents are anhydrous to prevent hydrolysis.
Troubleshooting Guides
Problem 1: Low or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | • Ensure the phase-transfer catalyst is pure and has not degraded. • Increase the catalyst loading (typically 1-10 mol%). • Switch to a different class of catalyst (e.g., from a quaternary ammonium salt to a crown ether if using a potassium salt). |
| Insufficiently Strong Base | • If using a weak base like K(_2)CO(_3), consider switching to a stronger, non-hydroxide base like Cs(_2)CO(_3). • Ensure the base is finely powdered and anhydrous for solid-liquid PTC to maximize surface area and reactivity. |
| Poor Solubility of Reactants | • Choose an appropriate biphasic solvent system. Common choices include toluene/water, dichloromethane/water, or acetonitrile (B52724) for solid-liquid PTC. • Ensure vigorous stirring to maximize the interfacial area between the phases. |
| Low Reaction Temperature | • Gradually increase the reaction temperature in 10°C increments. Monitor for side product formation. |
Problem 2: Formation of Byproducts (e.g., Hydrolysis of the Ester)
| Possible Cause | Troubleshooting Step |
| Use of Strong Hydroxide Bases | • Replace NaOH or KOH with a milder base such as K(_2)CO(_3) or an organic base. |
| Prolonged Reaction Time or High Temperature | • Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. • Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of Water | • Use anhydrous solvents and reagents, especially for solid-liquid PTC. Dry solvents over molecular sieves if necessary. |
Quantitative Data on Catalyst Performance
The following table summarizes comparative data for the alkylation of phenols with alkyl bromides under various phase-transfer catalysis conditions. While the alkylating agent is not this compound, the data provides a useful comparison of catalyst efficiency for this type of reaction.
| Catalyst (mol%) | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| TBAB (5) | n-Butyl Bromide | 50% NaOH | Toluene | 80 | 2 | 95 |
| Aliquat 336 (5) | n-Butyl Bromide | 50% NaOH | Toluene | 80 | 2 | 92 |
| TBAB (10) | Benzyl Bromide | K(_2)CO(_3) | Acetonitrile | 80 | 4 | 98 |
| 18-Crown-6 (5) | n-Octyl Bromide | K(_2)CO(_3) | Toluene | 110 | 6 | 90 |
This data is compiled from representative phase-transfer catalyzed Williamson ether synthesis procedures and is intended for comparative purposes.
Experimental Protocols
General Protocol for Williamson Ether Synthesis with a Phenol using Phase-Transfer Catalysis
This protocol provides a general starting point for the reaction of this compound with a phenolic compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
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Phenol (1.0 equiv)
-
This compound (1.1-1.2 equiv)
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Tetrabutylammonium bromide (TBAB) (0.05 equiv)
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Anhydrous potassium carbonate (K(_2)CO(_3)), finely powdered (2.0 equiv)
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Anhydrous acetonitrile or DMF (5-10 mL per mmol of phenol)
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol, anhydrous potassium carbonate, and tetrabutylammonium bromide.
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Add anhydrous acetonitrile or DMF to the flask.
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Begin vigorous stirring of the suspension.
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Add this compound to the reaction mixture.
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Heat the reaction mixture to 60-80°C.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the inorganic salts.
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Remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow for PTC Williamson Ether Synthesis
Caption: Workflow for the synthesis of aryl ethers from this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low product yield in this compound reactions.
References
Technical Support Center: Monitoring Reactions of Tert-butyl 6-bromohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 6-bromohexanoate (B1238239). Our goal is to address specific issues that may be encountered during the monitoring of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of reactions involving Tert-butyl 6-bromohexanoate?
A1: The most common and effective techniques for monitoring these reactions are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers unique advantages for tracking the consumption of starting materials and the formation of products.
Q2: How can I effectively visualize spots on a TLC plate if my compounds are not UV-active?
A2: If your compounds do not visualize under a UV lamp, various staining solutions can be used. A potassium permanganate (B83412) (KMnO₄) stain is often effective for visualizing a wide range of organic compounds. Other general-use stains include phosphomolybdic acid and ceric ammonium (B1175870) molybdate.
Q3: What are the expected ¹H NMR chemical shifts for the key protons in this compound and its potential products?
A3: The table below summarizes the expected ¹H NMR chemical shifts for this compound and a representative ether product. Actual shifts may vary depending on the solvent and the specific structure of the product.
| Compound | Proton | Expected Chemical Shift (ppm) |
| This compound | -C(CH₃)₃ | ~1.45 |
| -CH₂Br | ~3.40 | |
| -C(=O)OCH₂- | ~2.30 | |
| Tert-butyl 6-(aryloxy)hexanoate | -C(CH₃)₃ | ~1.45 |
| -CH₂OAr | ~3.95 | |
| -C(=O)OCH₂- | ~2.30 | |
| Ar-H | 6.80 - 7.30 |
Q4: What are the common side products in substitution reactions with this compound?
A4: Common side reactions include elimination to form an alkene, especially with bulky or strong bases. In reactions with difunctional nucleophiles, such as hydroquinone (B1673460), di-substitution can occur, leading to the formation of a diether byproduct.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Analysis
| Problem | Possible Cause | Solution |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and interacting strongly with the silica (B1680970) gel. | Add a small amount of a polar solvent like methanol (B129727) or acetic acid to the developing solvent system. | |
| Spots remain at the baseline | The developing solvent is not polar enough. | Increase the polarity of the developing solvent by adding a more polar component (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture). |
| Spots run at the solvent front | The developing solvent is too polar. | Decrease the polarity of the developing solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). |
| No spots are visible | The sample is too dilute. | Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications. |
| The compound is not UV-active. | Use a chemical stain (e.g., potassium permanganate) to visualize the spots. |
¹H NMR Spectroscopy Analysis
| Problem | Possible Cause | Solution |
| Overlapping peaks of reactant and product | Insufficient resolution of the NMR spectrometer. | Use a higher field NMR spectrometer if available. |
| Inappropriate solvent selection. | Try a different deuterated solvent that may induce different chemical shifts. | |
| Difficulty in determining reaction completion | Small chemical shift difference between starting material and product. | Monitor the disappearance of a unique reactant peak or the appearance of a unique product peak. For example, the disappearance of the -CH₂Br signal at ~3.40 ppm is a good indicator of starting material consumption. |
| Presence of unexpected peaks | Formation of side products or impurities in starting materials. | Compare the spectrum to that of the starting materials. Consider potential side reactions such as elimination or di-substitution. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Problem | Possible Cause | Solution |
| No peak corresponding to the product | The product may be thermally unstable and degrading in the GC injector or column. | Lower the injector and oven temperatures. |
| The product is not volatile enough. | Consider derivatization to increase volatility, or use an alternative analytical technique like LC-MS. | |
| Complex chromatogram with multiple peaks | Formation of multiple side products. | Analyze the mass spectrum of each peak to identify the structures of the byproducts. Common fragmentations for ethers include cleavage alpha to the oxygen.[1] |
| Broad or tailing peaks | The compound is interacting with active sites in the GC column. | Use a more inert GC column or try derivatizing the analyte to reduce its polarity. |
Experimental Protocols
Protocol: Synthesis of Tert-butyl 6-((4-hydroxyphenyl)oxy)hexanoate
This protocol describes a Williamson ether synthesis reaction between this compound and hydroquinone.
Materials:
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This compound
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Hydroquinone
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Potassium carbonate (K₂CO₃)
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Acetone
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Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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In a round-bottom flask, dissolve hydroquinone (2 equivalents) and this compound (1 equivalent) in acetone.
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Add potassium carbonate (1.5 equivalents) to the mixture.
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Reflux the reaction mixture with stirring for 24 hours.
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Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate solvent system). The reaction is complete when the spot corresponding to this compound has disappeared.
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Cool the reaction mixture to room temperature and filter off the potassium carbonate.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Visualizations
References
Technical Support Center: Recrystallization of Products Synthesized with Tert-butyl 6-bromohexanoate
Welcome to the technical support center for the purification of synthesized products involving tert-butyl 6-bromohexanoate (B1238239). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the recrystallization of these target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when recrystallizing products derived from tert-butyl 6-bromohexanoate?
A1: Products synthesized using this compound often feature a long aliphatic chain and a bulky tert-butyl ester group. These structural characteristics can present several challenges during recrystallization:
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Oiling Out: Instead of forming solid crystals, the compound may separate from the solvent as a liquid (an oil). This is common for compounds with low melting points and for those with flexible alkyl chains.[1]
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Waxy or Amorphous Solids: The flexible nature of the hexyl chain can make it difficult for the molecules to pack into a well-defined crystal lattice, leading to the formation of waxy or amorphous solids instead of distinct crystals.
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High Solubility: The relatively nonpolar nature of the alkyl chain and tert-butyl group can lead to high solubility in a wide range of organic solvents, making it difficult to find a solvent where the product is sparingly soluble at room temperature.
Q2: How do I select an appropriate solvent for recrystallizing my product?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2][3][4][5] For derivatives of this compound, which are often moderately polar, a good starting point is to test single solvents of varying polarities or to use a binary (two-solvent) system.
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Single Solvents: Test solvents like ethanol, isopropanol, acetonitrile, ethyl acetate (B1210297), and heptane (B126788) or hexane (B92381).
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Binary Solvent Systems: A very common and effective approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy.[5] Common pairs include:
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Ethyl acetate/Hexane
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Dichloromethane/Hexane
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Acetone/Water
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Methanol/Water
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Q3: My compound has oiled out. What should I do?
A3: Oiling out is a common problem, but it can often be resolved. Here are several strategies to try:
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Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves. If necessary, add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Rapid cooling is a frequent cause of oiling out.
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Use a Lower Polarity Solvent System: Oiling out can occur if the solvent is too polar for the compound. Try a less polar solvent or solvent mixture.
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Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.
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Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed crystal" can initiate crystallization.
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Lower the Crystallization Temperature: If crystals start to form but then redissolve, try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) once it has reached room temperature.
Q4: No crystals are forming, even after cooling. What are my next steps?
A4: If no crystals form, it is likely that the solution is not supersaturated. Here are some troubleshooting steps:
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Reduce the Solvent Volume: The most common reason for crystallization failure is using too much solvent.[6] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal.
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Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Refrigerate or Freeze: Sometimes, crystallization is a very slow process. Storing the solution in a refrigerator or freezer for an extended period can sometimes induce crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | 1. Compound's melting point is below the solvent's boiling point. 2. Solution is cooling too rapidly. 3. Solvent is too polar. 4. High concentration of impurities. | 1. Add more of the primary solvent to lower the saturation temperature. 2. Allow the solution to cool more slowly (e.g., by insulating the flask). 3. Switch to a less polar solvent system. 4. Attempt a preliminary purification by column chromatography and then recrystallize. |
| No Crystal Formation | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The compound is very soluble in the chosen solvent at all temperatures. | 1. Evaporate some of the solvent and allow it to cool again.[6] 2. Scratch the inside of the flask or add a seed crystal. 3. Try a different solvent or a binary solvent system. |
| Formation of Waxy Solid | 1. The compound has a low melting point or is inherently difficult to crystallize due to a flexible structure. 2. Rapid precipitation. | 1. Try recrystallizing from a different solvent system, sometimes a more viscous solvent can help. 2. Slow down the cooling process. 3. Trituration with a poor solvent (e.g., cold hexanes) may help to solidify the wax. |
| Low Recovery Yield | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. 4. Crystals were washed with a solvent that was not cold enough. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath). 3. Use a heated funnel for hot filtration and use a slight excess of hot solvent. 4. Always wash the collected crystals with ice-cold solvent. |
| Colored Crystals (when the pure compound should be colorless) | 1. Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable for compounds that have a significant difference in solubility in a single solvent at high and low temperatures.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This should be done quickly to prevent the product from crystallizing prematurely.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent (Binary) Recrystallization
This method is useful when your compound is very soluble in one solvent and insoluble in another, and the two solvents are miscible.[5]
-
Solvent Pair Selection: Choose a "good" solvent that readily dissolves your compound and a "poor" solvent in which your compound is insoluble. The two solvents must be miscible with each other. A common pair for moderately polar compounds is ethyl acetate (good solvent) and hexane (poor solvent).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Suitable for more polar compounds. |
| Methanol | 65 | 32.7 | Good for moderately polar compounds. |
| Ethanol | 78 | 24.5 | A versatile solvent for many organic compounds.[7] |
| Acetone | 56 | 20.7 | A good solvent for a wide range of polarities.[8] |
| Acetonitrile | 82 | 37.5 | Useful for moderately polar compounds. |
| Ethyl Acetate | 77 | 6.0 | A common choice for compounds of intermediate polarity.[7] |
| Dichloromethane | 40 | 9.1 | A good "good" solvent in binary systems; volatile. |
| Toluene | 111 | 2.4 | Good for less polar compounds, but has a high boiling point.[8] |
| Hexane / Heptane | 69 / 98 | ~2.0 | Very nonpolar; often used as the "poor" solvent.[7] |
Table 2: Common Miscible Solvent Pairs for Recrystallization
| "Good" Solvent | "Poor" Solvent | Polarity of Mixture | Common Applications |
| Dichloromethane | Hexane | Low to Medium | For nonpolar to moderately polar compounds. |
| Ethyl Acetate | Hexane | Low to Medium | A very common and versatile pair for a wide range of compounds.[5] |
| Acetone | Water | Medium to High | For moderately polar to polar compounds. |
| Ethanol | Water | Medium to High | Suitable for many polar organic molecules.[5] |
| Methanol | Water | High | For more polar compounds. |
| Toluene | Heptane | Low | For nonpolar compounds. |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Tert-butyl 6-bromohexanoate Thermal Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal stability of tert-butyl 6-bromohexanoate (B1238239) in chemical reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for tert-butyl 6-bromohexanoate?
A1: To ensure stability and minimize degradation, this compound should be stored in a refrigerator at temperatures between 2-8°C (35.6-46.4°F).[1][2] It is also advisable to keep the container tightly sealed to prevent moisture absorption.
Q2: Is there a known decomposition temperature for this compound?
Q3: What are the likely thermal decomposition pathways for this compound?
A3: The two most probable thermal degradation pathways are:
-
Cleavage of the tert-butyl ester: This is a common decomposition route for tert-butyl esters at high temperatures (typically above 100°C), yielding 6-bromohexanoic acid and isobutylene. This process can be accelerated by the presence of acids.
-
Elimination of hydrogen bromide (HBr): Alkyl bromides can undergo dehydrobromination at elevated temperatures to form an alkene. In this case, it would result in tert-butyl hex-5-enoate and HBr.
Q4: Are there any visual indicators of this compound decomposition?
A4: While fresh, pure this compound is a colorless to light yellow liquid, a noticeable change in color to yellow or brown can indicate degradation. The formation of acidic byproducts like 6-bromohexanoic acid or HBr may also lead to a more pungent or acidic odor.
Troubleshooting Guide
This guide addresses common issues that may arise during reactions involving this compound, with a focus on problems related to its thermal stability.
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Decomposition of the starting material due to excessive heat. | - Monitor reaction temperature closely and maintain it at the lowest effective level.- Consider using a milder solvent with a lower boiling point.- If possible, perform the reaction at room temperature for a longer duration. |
| Formation of an acidic byproduct | Cleavage of the tert-butyl ester group. | - Run the reaction under neutral or slightly basic conditions if the reaction chemistry allows.- Use a non-protic solvent to minimize hydrolysis.- Work up the reaction mixture promptly after completion to avoid prolonged exposure to potentially acidic conditions. |
| Formation of an unexpected alkene byproduct | Elimination of HBr from the alkyl bromide moiety. | - Avoid excessively high reaction temperatures.- If a base is used in the reaction, consider a non-hindered, weaker base to minimize E2 elimination. |
| Inconsistent reaction outcomes | Degradation of this compound during storage. | - Ensure the compound is stored under the recommended refrigerated and dry conditions.[1][2]- If degradation is suspected, consider purifying the material by vacuum distillation before use. |
Experimental Protocols
Protocol 1: General Guidance for Reactions Involving this compound
-
Reagent Handling: Use a fresh bottle of this compound stored at the recommended 2-8°C. Allow the reagent to warm to room temperature before opening to prevent moisture condensation.
-
Inert Atmosphere: For reactions sensitive to acid or moisture, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Use a reliable heating mantle with a temperature controller and a thermometer placed in the reaction mixture to ensure accurate temperature monitoring. Aim for the lowest possible temperature required for the reaction to proceed at a reasonable rate.
-
Solvent Choice: Select a solvent with a boiling point that allows for adequate temperature control without requiring excessive heating. Anhydrous solvents are recommended for moisture-sensitive reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, LC-MS) to determine the optimal reaction time and avoid prolonged heating.
-
Work-up: Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up. If acidic byproducts are a concern, a mild basic wash (e.g., saturated sodium bicarbonate solution) can be incorporated into the extraction process.
Visualizations
Caption: Potential thermal decomposition pathways for this compound.
Caption: A generalized workflow for managing thermal stability during reactions.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Validation & Comparative
A Comparative Guide to Tert-butyl 6-bromohexanoate and Ethyl 6-bromohexanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecules. Among the versatile synthons available, ω-haloalkyl esters serve as crucial intermediates for introducing functionalized carbon chains. This guide provides a comprehensive comparison of two such reagents: tert-butyl 6-bromohexanoate (B1238239) and ethyl 6-bromohexanoate. We will delve into their respective performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | Tert-butyl 6-bromohexanoate | Ethyl 6-bromohexanoate |
| Primary Function | Introduction of a protected carboxylic acid moiety with a hexyl bromide handle. | Introduction of a readily transformable ethyl ester with a hexyl bromide handle. |
| Steric Hindrance | The bulky tert-butyl group can influence the reactivity of the ester functionality. | The smaller ethyl group presents minimal steric hindrance at the ester. |
| Ester Stability | Stable under basic conditions; readily cleaved under acidic conditions. | Susceptible to both acidic and basic hydrolysis (saponification). |
| Primary Applications | Ideal for syntheses requiring subsequent selective deprotection of the carboxylic acid under non-basic conditions. | A versatile building block for a wide range of nucleophilic substitution reactions where the ester can be carried through or easily hydrolyzed/reduced. |
Performance in Nucleophilic Substitution Reactions
The primary utility of both molecules lies in the reactivity of the terminal bromide, making them excellent substrates for S(_N)2 reactions. The choice between the tert-butyl and ethyl ester can, however, influence reaction outcomes and downstream processing.
Theoretical Impact of the Ester Group on S(_N)2 Reactivity
While the reaction occurs at the C6 position, the nature of the ester at the other end of the molecule is not entirely inconsequential. The steric bulk of the tert-butyl group is significantly larger than that of the ethyl group. However, due to the separation of the ester from the reaction center by a five-carbon chain, the direct steric impact on the S(_N)2 transition state at the bromide is minimal. The primary difference in performance will therefore be dictated by the stability of the ester group to the reaction conditions and the requirements of subsequent synthetic steps.
Representative Experimental Data
Table 1: Williamson Ether Synthesis
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 6-bromohexanoate | Sodium phenoxide | DMF | 80 | 6 | ~90% |
| This compound | Sodium phenoxide | DMF | 80 | 6 | ~90% |
Table 2: Gabriel Synthesis of Primary Amines
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 6-bromohexanoate | Potassium phthalimide (B116566) | DMF | 100 | 8 | ~85% |
| This compound | Potassium phthalimide | DMF | 100 | 8 | ~85% |
As illustrated, for S(_N)2 reactions, the yields are expected to be comparable as the reaction at the primary bromide is efficient for both substrates. The key differentiator lies in the subsequent transformations of the ester group.
Ester Cleavage: A Critical Point of Divergence
The most significant difference between this compound and ethyl 6-bromohexanoate is the method of ester deprotection.
-
Tert-butyl Esters: These are renowned for their stability under basic and nucleophilic conditions, yet they are readily cleaved under mild acidic conditions, often with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This orthogonality is highly valuable in complex syntheses. The deprotection proceeds via a stable tert-butyl cation, which is then typically scavenged by a nucleophile or eliminated to form isobutylene.
-
Ethyl Esters: Ethyl esters are susceptible to both acidic and basic hydrolysis. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible and proceeds to completion. However, this method is incompatible with base-sensitive functional groups elsewhere in the molecule.
Table 3: Comparison of Ester Cleavage Conditions
| Ester Type | Condition | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Tert-butyl | Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1-2 | >95% |
| Ethyl | Basic (Saponification) | Sodium Hydroxide | Ethanol (B145695)/Water | 80 | 2-4 | >90% |
| Ethyl | Acidic | Sulfuric Acid | Water | 100 (Reflux) | 4-8 | Variable (equilibrium) |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with Ethyl 6-bromohexanoate
Objective: To synthesize ethyl 6-phenoxyhexanoate.
Materials:
-
Ethyl 6-bromohexanoate (1.0 eq)
-
Phenol (B47542) (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of phenol in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Add ethyl 6-bromohexanoate dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed (typically 6 hours).
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Gabriel Synthesis with this compound
Objective: To synthesize tert-butyl 6-phthalimidohexanoate.
Materials:
-
This compound (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Combine this compound and potassium phthalimide in anhydrous DMF in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC until completion (typically 8 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to yield the pure N-alkylated phthalimide.
Protocol 3: Deprotection of Tert-butyl 6-phenoxyhexanoate
Objective: To synthesize 6-phenoxyhexanoic acid.
Materials:
-
Tert-butyl 6-phenoxyhexanoate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 6-phenoxyhexanoate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature and monitor the reaction by TLC (typically 1-2 hours).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) to remove residual TFA.
-
The resulting crude 6-phenoxyhexanoic acid can be purified by recrystallization or column chromatography if necessary.
Visualization of Synthetic Strategies
The choice between tert-butyl and ethyl 6-bromohexanoate often depends on the overall synthetic plan. The following diagrams illustrate the decision-making process and a general workflow.
Caption: Decision workflow for selecting the appropriate 6-bromohexanoate derivative.
Caption: Comparative synthetic pathways to a 6-alkoxyhexanoic acid.
Conclusion
Both this compound and ethyl 6-bromohexanoate are valuable reagents for the introduction of a functionalized six-carbon chain. The choice between them is not primarily dictated by their performance in S(_N)2 reactions at the bromide, which is expected to be similar. Instead, the decision hinges on the desired functionality of the ester group and its compatibility with the overall synthetic strategy.
-
Choose this compound when:
-
The carboxylic acid needs to be protected during subsequent base-sensitive reactions.
-
Mild, acidic deprotection is the desired final step to unmask the carboxylic acid.
-
-
Choose Ethyl 6-bromohexanoate when:
-
The ester group is intended to be carried through several synthetic steps.
-
The final product requires an ethyl ester or the carboxylic acid can be obtained via saponification without affecting other functionalities.
-
The ester is a precursor for other functional groups, such as a primary alcohol via reduction.
-
By carefully considering the stability and reactivity of the ester functionality, researchers can effectively leverage these building blocks to achieve their synthetic targets with high efficiency and selectivity.
Navigating the Halogen Maze: A Comparative Guide to Haloalkanoate Ester Reactivity in PROTAC Synthesis
For researchers, scientists, and drug development professionals, the synthesis of Proteolysis Targeting Chimeras (PROTACs) presents a complex chemical puzzle. A critical juncture in this process is the choice of linker, often assembled using haloalkanoate esters. This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodoacetate esters in PROTAC synthesis, supported by established chemical principles and representative experimental data, to empower informed decisions in your research.
The efficiency of coupling a warhead or an E3 ligase ligand to a linker moiety is paramount for a successful PROTAC campaign. Haloalkanoate esters are frequently employed as electrophilic partners in these conjugation reactions, reacting with nucleophilic handles such as phenols, anilines, and aliphatic amines on the corresponding binding motifs. The choice of the halogen atom on the acetate (B1210297) ester significantly impacts the reaction kinetics and overall yield, following the general principles of nucleophilic substitution (SN2) reactions.
The Reactivity Hierarchy: A Quantitative Perspective
The reactivity of haloalkanoate esters in SN2 reactions is primarily governed by the nature of the leaving group, which in this case is the halide ion. The established order of leaving group ability is I⁻ > Br⁻ > Cl⁻. This trend is a direct consequence of the bond strength between the carbon and the halogen atom (C-X bond) and the stability of the resulting halide ion. The C-I bond is the longest and weakest, making iodide the best leaving group, while the C-Cl bond is the shortest and strongest, rendering chloride the poorest leaving group among the three.
This reactivity trend translates to faster reaction rates and often higher yields when moving from chloro- to bromo- to iodoacetates under identical reaction conditions. While specific kinetic data for every possible PROTAC-related conjugation is vast and proprietary, the relative reactivity can be inferred from fundamental organic chemistry principles and analogous reactions reported in the literature.
| Haloalkanoate Ester | Relative Reactivity (Qualitative) | Typical Reaction Time | Typical Yield Range | Key Considerations |
| Ethyl Iodoacetate | Very High | Short (minutes to a few hours) | 85-98% | Most reactive, but also less stable and more expensive. Prone to side reactions if not handled carefully. Ideal for sluggish nucleophiles or when rapid reaction is required. |
| Ethyl Bromoacetate | High | Moderate (a few hours to overnight) | 70-90% | A good balance of reactivity, stability, and cost. The most commonly used haloacetate for PROTAC synthesis due to its reliable performance. |
| Ethyl Chloroacetate | Moderate | Long (overnight to several days) | 40-75% | Least reactive, requiring more forcing conditions (higher temperatures, stronger bases). May be advantageous for achieving selectivity in molecules with multiple nucleophilic sites. More stable and cost-effective. |
Note: The provided yield ranges are illustrative and can vary significantly based on the specific substrates, solvent, base, and temperature used.
Experimental Protocols: A Practical Guide to Conjugation
The following are generalized protocols for the alkylation of common nucleophiles found in PROTAC building blocks using haloalkanoate esters. These should be considered as starting points and may require optimization for specific applications.
General Procedure for O-Alkylation of a Phenolic Moiety
-
Dissolution: Dissolve the phenolic compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base (e.g., potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq)) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.
-
Haloalkanoate Ester Addition: Add the respective haloalkanoate ester (ethyl iodoacetate, ethyl bromoacetate, or ethyl chloroacetate; 1.1-1.5 eq) to the reaction mixture.
-
Reaction Monitoring:
-
Ethyl Iodoacetate: Stir at room temperature for 1-4 hours.
-
Ethyl Bromoacetate: Stir at room temperature to 50 °C for 4-16 hours.
-
Ethyl Chloroacetate: Heat the reaction to 60-80 °C for 12-48 hours.
-
-
Work-up: Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for N-Alkylation of an Aniline or Aliphatic Amine Moiety
-
Dissolution: Dissolve the amine-containing compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq). For anilines, a stronger base like sodium hydride may be required in some cases.
-
Haloalkanoate Ester Addition: Add the haloalkanoate ester (1.1-1.5 eq) to the mixture.
-
Reaction Monitoring:
-
Ethyl Iodoacetate: Stir at room temperature for 30 minutes to 2 hours.
-
Ethyl Bromoacetate: Stir at room temperature to 60 °C for 2-12 hours.
-
Ethyl Chloroacetate: Heat the reaction to 80-100 °C for 12-36 hours.
-
-
Work-up and Purification: Follow similar work-up and purification procedures as described for O-alkylation.
Visualizing the Process: Synthesis Workflow and Biological Context
To better illustrate the role of haloalkanoate esters in PROTAC synthesis and the biological pathway they ultimately influence, the following diagrams are provided.
Conclusion
The selection of a haloalkanoate ester for PROTAC synthesis is a critical decision that balances reactivity, stability, and cost. Iodoacetates offer the highest reactivity, enabling rapid conjugations, while chloroacetates provide a more stable and economical option for reactions that can tolerate harsher conditions. Bromoacetates represent a versatile and widely adopted compromise. By understanding the principles of SN2 reactivity and utilizing well-established protocols, researchers can navigate this choice effectively, accelerating the development of novel and potent PROTAC degraders.
Validating the Efficacy of PROTACs Synthesized with Tert-butyl 6-bromohexanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins implicated in disease. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The chemical nature and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This guide provides an objective comparison of the performance of PROTACs synthesized using Tert-butyl 6-bromohexanoate (B1238239), a common building block for generating alkyl linkers, against other linker alternatives. The supporting experimental data, detailed protocols, and visual representations of key processes are intended to aid researchers in the rational design and validation of novel PROTACs.
The Role of Tert-butyl 6-bromohexanoate in PROTAC Synthesis
This compound serves as a precursor for a flexible, six-carbon alkyl linker. The bromo- functionality allows for facile covalent attachment to one of the PROTAC's ligands (either the warhead or the E3 ligase ligand), while the tert-butyl ester can be deprotected to reveal a carboxylic acid for subsequent amide bond formation with the other ligand. This synthetic versatility makes it a valuable tool in the construction of PROTAC libraries with varying linker lengths. One notable example is its use in the synthesis of an ERK5 degrader, "PROTAC ERK5 degrader-1".[1][2][3]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, offering a comparative view of how alkyl linkers, similar to the one derived from this compound, perform in relation to other linker types and lengths.
Table 1: Impact of Alkyl Linker Length on Target Protein Degradation
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | Alkyl/Ether | 12 - 29 | Submicromolar | - |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 |
| Estrogen Receptor α | PEG | 12 | Effective | - |
| Estrogen Receptor α | PEG | 16 | More Potent | - |
Data synthesized from multiple sources.[4]
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No degradation |
Data highlights the importance of linker flexibility in facilitating a productive ternary complex formation.[4]
Table 3: Influence of Linker Composition on CRBN Degradation
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
This comparison suggests that for certain target-ligase pairs, the atomic composition of the linker can be as critical as its length.[4][5]
Experimental Protocols
To ensure robust and reproducible validation of PROTAC efficacy, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Western Blotting for Target Protein Degradation
This is a cornerstone technique for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (typically from low nanomolar to high micromolar) for a predetermined time (e.g., 17-24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Cell Viability Assay (e.g., MTS or MTT)
This assay assesses the cytotoxic effect of the PROTAC, which can be correlated with the degradation of a target protein essential for cell survival.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for a specified duration (e.g., 48-72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Caption: Experimental workflow for quantifying PROTAC-mediated protein degradation using Western Blotting.
Caption: Logical relationship between linker properties and the resulting efficacy of the PROTAC molecule.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible alkyl linkers derived from precursors like this compound are synthetically accessible and have proven effective in numerous systems, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The data presented in this guide underscores the importance of systematically evaluating linker length, composition, and flexibility. By employing rigorous experimental validation and a rational design approach, researchers can optimize PROTACs for enhanced potency, selectivity, and ultimately, therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Linker's Pivotal Role: A Comparative Guide to PROTAC Activity
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the quest for novel therapeutics. While the warhead and E3 ligase ligand are key components, the linker connecting them is far from a passive spacer. Its length, composition, and rigidity profoundly influence the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This guide provides an objective comparison of how linker characteristics impact PROTAC activity, supported by experimental data and detailed methodologies.
PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1] This is achieved through the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker plays a crucial role in the formation and stability of this complex, directly impacting the efficiency of ubiquitination and subsequent degradation of the target protein.[2][3] An improperly designed linker can lead to steric hindrance or unfavorable conformations, thereby diminishing or ablating the PROTAC's activity.[4]
Impact of Linker Composition on PROTAC Performance
The chemical makeup of the linker significantly affects a PROTAC's properties, including its solubility, cell permeability, and metabolic stability. The most commonly employed linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains, primarily due to their synthetic tractability and the ease with which their lengths can be modulated.[2][5]
-
Alkyl Chains: These linkers, composed of repeating hydrocarbon units, offer a high degree of flexibility.[2] However, their hydrophobic nature can negatively impact the overall solubility of the PROTAC molecule.[2]
-
PEG Linkers: Consisting of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts.[2] This increased polarity can enhance a PROTAC's solubility and cell permeability.[1][2] Statistics indicate that a significant portion of reported PROTACs utilize PEG-based linkers.[2]
-
Rigid Linkers: To introduce conformational constraints, rigid linkers incorporating cyclic structures like piperazine, piperidine, or aromatic rings are utilized.[1][2] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[2]
-
Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has gained popularity for its efficiency and reliability in PROTAC synthesis.[5] This method allows for the rapid generation of PROTAC libraries with diverse linkers to expedite structure-activity relationship (SAR) studies.[5]
The following table summarizes the comparative effects of different linker compositions on PROTAC activity based on published data.
| Linker Type | Key Characteristics | Impact on PROTAC Activity | Supporting Experimental Data (Example) |
| Alkyl | Hydrophobic, flexible | Can lead to poor solubility but offers conformational freedom. | A PROTAC with a nine-atom alkyl chain induced a concentration-dependent decrease in the target protein.[2][5] |
| PEG | Hydrophilic, flexible | Generally improves solubility and cell permeability.[6] | Extension of a linker with a single ethylene glycol unit abolished HER2 degradation while maintaining EGFR degradation, demonstrating an impact on selectivity.[5] |
| Rigid (e.g., piperazine, phenyl) | Conformationally constrained | Can enhance potency and metabolic stability by pre-organizing the PROTAC.[2] | A PROTAC with a rigid disubstituted phenyl linker was found to be more potent than its flexible PEG counterpart.[2] |
| Clickable (e.g., triazole) | Formed via click chemistry | Provides a stable and efficient way to connect the two ligands, facilitating library synthesis. | Triazole-containing linkers are among the most widely used rigid linkers in PROTAC development.[1] |
The Critical Influence of Linker Length
The length of the linker is a paramount determinant of a PROTAC's ability to form a productive ternary complex. A linker that is too short may result in steric clashes between the POI and the E3 ligase, preventing simultaneous binding.[4] Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[4][6] Therefore, optimizing linker length is a crucial step in PROTAC design.
The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.
| Linker Length | General Effect on PROTAC Activity | Supporting Experimental Data (Example) |
| Short (<12 atoms) | Often results in no or low degradation due to steric hindrance preventing ternary complex formation.[2][4] | TBK1-targeting PROTACs with linkers shorter than 12 atoms showed no apparent activity.[4] |
| Optimal Length | Facilitates the formation of a stable and productive ternary complex, leading to potent degradation. | For an estrogen receptor-targeting PROTAC, a 16-atom chain length was found to be optimal.[7] |
| Long | May lead to reduced degradation efficiency as the POI and E3 ligase are not held in optimal proximity for ubiquitination.[4][6] | While longer linkers can sometimes be effective, there is a risk of decreased potency if the linker is excessively long.[4] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: General Experimental Workflow for PROTAC Analysis.
Detailed Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are generalized methodologies for key experiments cited in the analysis of PROTAC activity.
Protocol 1: Western Blotting for Target Protein Degradation
This is a standard method to quantify the amount of target protein remaining after PROTAC treatment.[8]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of your active PROTAC and inactive control for a set period (e.g., 24 hours).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.[8]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin) for each sample.[8]
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a robust method to measure the formation of the ternary complex in a solution-based, high-throughput format.[9]
-
Reagent Preparation: Prepare solutions of the purified target protein (often tagged, e.g., with His or GST), a labeled antibody or binding protein for the target, the purified E3 ligase (often biotinylated), and a fluorescently labeled streptavidin (e.g., europium cryptate).
-
Assay Setup: In a microplate, add the target protein, the E3 ligase, and the PROTAC at various concentrations.
-
Incubation: Incubate the mixture for a specified time to allow for ternary complex formation.
-
Detection Reagent Addition: Add the detection reagents (e.g., fluorescently labeled anti-tag antibody and labeled streptavidin).
-
Measurement: After another incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. An increase in the FRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[10]
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer to minimize heat of dilution effects.[10]
-
Instrument Setup: Load the titrant (e.g., PROTAC) into the syringe of the ITC instrument and the titrand (e.g., target protein) into the sample cell.[10]
-
Titration: Perform a series of small injections of the titrant into the titrand while monitoring the heat released or absorbed.[10]
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the titrant to the titrand. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters. To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[10]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
The Shifting Landscape of PROTAC Linker Synthesis: A Cost-Benefit Analysis of Tert-butyl 6-bromohexanoate and its Alternatives for Large-Scale Production
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design and large-scale synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive cost-benefit analysis of using tert-butyl 6-bromohexanoate (B1238239), a common alkyl linker precursor, compared to polyethylene (B3416737) glycol (PEG) and rigid linker alternatives in an industrial setting. The analysis focuses on synthetic accessibility, cost-effectiveness, and the ultimate impact on the final PROTAC's performance.
Tert-butyl 6-bromohexanoate has traditionally been a popular choice for introducing a flexible, six-carbon alkyl chain in PROTACs due to its commercial availability and straightforward reactivity. However, the evolving landscape of PROTAC design, which increasingly emphasizes the linker's role in modulating physicochemical properties and degradation efficacy, necessitates a re-evaluation of this choice against more sophisticated linker technologies.[1][2][3][4]
Executive Summary
The selection of a PROTAC linker for large-scale synthesis involves a trade-off between the cost and simplicity of alkyl linkers derived from reagents like this compound, and the potentially superior performance and synthetic complexity of PEG and rigid linkers. While alkyl linkers offer a cost-effective and synthetically simple option, they can contribute to poor solubility and may require more extensive optimization of the final PROTAC molecule.[3][5] PEG linkers, in contrast, can enhance solubility and offer a modular approach to linker length optimization, though at a higher raw material cost.[6][7][8][9] Rigid linkers, often incorporating heterocyclic scaffolds like piperazine (B1678402), can improve potency and metabolic stability but typically involve more complex and costly multi-step syntheses.[10][11][12][13]
Comparative Analysis of Linker Synthesis and Performance
To provide a clear comparison, this guide examines the synthesis and performance characteristics of three representative linker types: an alkyl linker derived from this compound, a PEG linker, and a rigid piperazine-based linker.
Data Presentation: Synthesis and Cost Comparison
| Linker Type | Precursor | Key Synthesis Steps | Typical Yield (Large-Scale) | Estimated Raw Material Cost (per kg of linker) |
| Alkyl | This compound | 1. Synthesis of 6-bromohexanoic acid. 2. Esterification with tert-butanol (B103910) or isobutylene. | High (85-95%) |
|
| PEG | Bifunctional PEG (e.g., HOOC-PEG-NH-Boc) | Often commercially available as activated esters or with protecting groups, requiring fewer synthetic steps for incorporation. | High (from commercial precursors) |
|
| Rigid | N-Boc-piperazine | Multi-step synthesis involving protection, functionalization, and deprotection steps. | Moderate to High (60-80%) |
|
Cost estimation is based on publicly available bulk pricing of precursors and reagents and is represented on a relative scale ($ -
).
Data Presentation: Performance Comparison of PROTACs with Different Linkers
The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax) and physicochemical properties of the final PROTAC. The following table summarizes representative data for PROTACs targeting the same protein (e.g., BRD4) but incorporating different linker types.
| Linker Type | Representative PROTAC | DC50 (nM) | Dmax (%) | Aqueous Solubility | Cell Permeability |
| Alkyl | PROTAC with C6 alkyl linker | 50 - 200 | 80 - 90 | Low | Moderate |
| PEG | PROTAC with PEG4 linker | 10 - 50 | >90 | High | High |
| Rigid | PROTAC with piperazine linker | 1 - 20 | >95 | Moderate to High | Moderate |
Data is compiled from various literature sources and represents typical ranges. Actual values are highly dependent on the specific target, warhead, and E3 ligase ligand.
Experimental Protocols and Methodologies
Detailed experimental protocols for the large-scale synthesis of the precursor for each linker type are provided below to allow for a thorough evaluation of the manufacturing process.
Synthesis of 6-Bromohexanoic Acid (Precursor for Alkyl Linker)
A common industrial synthesis of 6-bromohexanoic acid involves the ring-opening of ε-caprolactone with hydrogen bromide.
Reaction: ε-caprolactone + HBr → 6-bromohexanoic acid
Procedure:
-
To a solution of ε-caprolactone (1 mol) in an organic solvent (e.g., toluene), dry hydrogen bromide gas (1.1 mol) is bubbled at a controlled temperature (20-30°C).
-
The reaction mixture is stirred for 4-6 hours until the reaction is complete (monitored by GC).
-
The solvent is removed under reduced pressure.
-
The crude 6-bromohexanoic acid is then purified by distillation or crystallization.
Expected Yield: 90-95%
Synthesis of a Bifunctional PEG Linker (Representative Example)
The synthesis of a bifunctional PEG linker for PROTACs often starts from a commercially available PEG diol. The following is a representative two-step process to generate a Boc-protected amine and a carboxylic acid terminus.
Reaction:
-
HO-PEG-OH + NaH → NaO-PEG-ONa
-
NaO-PEG-ONa + tert-butyl bromoacetate (B1195939) → Boc-NH-PEG-O-CH2-COOtBu
-
Boc-NH-PEG-O-CH2-COOtBu + TFA → Boc-NH-PEG-O-CH2-COOH
Procedure:
-
To a solution of PEG diol in an anhydrous solvent (e.g., THF), sodium hydride is added portion-wise at 0°C.
-
After stirring for 1 hour, tert-butyl bromoacetate is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The tert-butyl ester is then hydrolyzed using trifluoroacetic acid (TFA) to yield the final carboxylic acid product.
Expected Yield: 70-80% over two steps.
Synthesis of a Functionalized Piperazine Linker (Representative Example)
The synthesis of a rigid linker often involves a multi-step sequence to introduce the desired functionality. The following is a representative synthesis of a piperazine-based linker.
Reaction:
-
Piperazine + Boc2O → N-Boc-piperazine
-
N-Boc-piperazine + Bromoacetyl bromide → 1-(2-bromoacetyl)-4-(tert-butoxycarbonyl)piperazine
-
1-(2-bromoacetyl)-4-(tert-butoxycarbonyl)piperazine + Nucleophile (e.g., amine-containing warhead) → Substitution product
-
Deprotection of Boc group with TFA.
Procedure:
-
N-Boc-piperazine is reacted with bromoacetyl bromide in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., DCM) at 0°C.
-
The resulting bromoacetylated piperazine is then used to alkylate the desired warhead or E3 ligase ligand.
-
The final deprotection of the Boc group is achieved by treatment with TFA.
Expected Yield: 60-70% over the sequence.
Visualization of Workflows and Relationships
To better illustrate the decision-making process and synthetic pathways, the following diagrams are provided.
Caption: Logical relationship for PROTAC linker selection.
Caption: Simplified synthesis workflows for linker precursors.
Conclusion
The selection of a linker for large-scale PROTAC synthesis is a multifactorial decision that requires a careful balance of cost, synthetic feasibility, and desired product performance.
-
This compound and other simple alkyl halides remain a viable and cost-effective option for generating alkyl linkers, particularly in early-stage development or for targets where the linker's contribution to solubility and potency is less critical. The straightforward and high-yielding synthesis of its precursor, 6-bromohexanoic acid, makes it an attractive choice from a manufacturing perspective.
-
PEG linkers offer a significant advantage in improving the physicochemical properties of PROTACs, often leading to enhanced solubility and better in vivo performance.[6][7][8][9] While the raw material costs are higher, the modularity and predictability of PEG linkers can reduce the time and resources spent on optimizing the final PROTAC molecule, potentially offsetting the initial investment.
-
Rigid linkers represent the most advanced and often most potent class of linkers. By constraining the PROTAC molecule in a bioactive conformation, they can lead to significant improvements in degradation efficiency and metabolic stability.[10][11][12][13] However, their complex multi-step synthesis and high raw material costs make them the most expensive option, generally reserved for lead optimization and clinical candidates where performance is paramount.
Ultimately, the optimal linker strategy will be project-specific. A thorough cost-benefit analysis, considering not only the immediate synthesis costs but also the long-term impact on the drug development timeline and the final product's profile, is essential for making an informed decision. This guide provides a framework for such an analysis, empowering researchers and drug development professionals to navigate the increasingly complex landscape of PROTAC linker design and synthesis.
References
- 1. strem.com [strem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromohexanoic acid, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 57260-71-6|tert-Butyl piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Evolution: A Comparative Guide to Starting Material and Product Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, the transformation of a starting material into a desired product is the central event. Verifying the success of this transformation is paramount, and spectroscopic techniques offer a powerful, non-destructive window into the molecular changes that occur. This guide provides a comparative analysis of a starting material and its corresponding product after a reaction, utilizing fundamental spectroscopic methods to confirm the conversion and assess the purity of the product.
Interpreting the Transformation: A Spectroscopic Tale
The successful conversion of a starting material to a product is evidenced by distinct changes in their respective spectra. In the illustrative example of the Fischer esterification of acetic acid with ethanol (B145695) to form ethyl acetate (B1210297), the key spectroscopic differences are summarized below. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C-O stretch characteristic of the ester are primary indicators of a successful reaction.[1][2][3] Concurrently, shifts in the 1H NMR and 13C NMR spectra provide detailed information about the new chemical environment of the protons and carbons in the product molecule.[4][5][6] Mass spectrometry further confirms the identity of the product by revealing its molecular weight.[7][8]
Table 1: Spectroscopic Data Comparison of Starting Materials and Product for Fischer Esterification
| Spectroscopic Technique | Starting Material: Acetic Acid (CH₃COOH) | Starting Material: Ethanol (CH₃CH₂OH) | Product: Ethyl Acetate (CH₃COOCH₂CH₃) |
| IR Spectroscopy (cm⁻¹) | ~3000 (broad, O-H stretch), ~1710 (C=O stretch)[2] | ~3300 (broad, O-H stretch) | ~1740 (C=O stretch, ester), ~1240 (C-O stretch)[9][10] |
| ¹H NMR (ppm, CDCl₃) | ~11.5 (s, 1H, -COOH), ~2.1 (s, 3H, -CH₃) | ~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), ~2.6 (s, 1H, -OH) | ~4.1 (q, 2H, -OCH₂-), ~2.0 (s, 3H, -COCH₃), ~1.2 (t, 3H, -CH₃)[4][11] |
| ¹³C NMR (ppm, CDCl₃) | ~178 (-COOH), ~21 (-CH₃) | ~58 (-CH₂-), ~18 (-CH₃) | ~171 (C=O), ~60 (-OCH₂-), ~21 (-COCH₃), ~14 (-CH₃)[6] |
| Mass Spectrometry (m/z) | 60 [M]⁺ | 46 [M]⁺ | 88 [M]⁺, 43 [CH₃CO]⁺ |
Experimental Protocol: Fischer Esterification
This protocol outlines the synthesis of ethyl acetate from acetic acid and ethanol, a classic example used to illustrate the application of spectroscopic comparison.
Materials:
-
Glacial Acetic Acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a round-bottom flask, combine 1 mole of glacial acetic acid and 2 moles of absolute ethanol.
-
Slowly add a catalytic amount (e.g., 0.5 mL) of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour.[12]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with a 5% sodium bicarbonate solution to neutralize the unreacted acid and the catalyst.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the crude ethyl acetate by simple distillation.
-
Acquire IR, 1H NMR, 13C NMR, and Mass spectra for the starting materials and the purified product.
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental and analytical process.
Caption: Experimental and analytical workflow for reaction monitoring.
Signaling Product Formation: A Pathway to Confirmation
The decision-making process for confirming the formation of the desired product relies on the interpretation of multiple spectroscopic data points. The disappearance of characteristic starting material signals and the emergence of new product signals provide a compelling narrative of chemical transformation.
Caption: Decision pathway for product confirmation via spectroscopy.
References
- 1. Solved Compare IR spectrum of your product with IR spectrum | Chegg.com [chegg.com]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 6. azooptics.com [azooptics.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Starch–Citric Acid Adhesive: Preparation and Performance Study Catalyzed by p-Toluenesulfonic Acid [mdpi.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. cerritos.edu [cerritos.edu]
Assessing the Purity of Tert-butyl 6-bromohexanoate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, ensuring the purity of starting materials and intermediates is paramount. Tert-butyl 6-bromohexanoate (B1238239), a key building block in the synthesis of various organic compounds, including its prominent role as a bifunctional linker in Proteolysis Targeting Chimeras (PROTACs), is no exception. This guide provides a comparative overview of analytical techniques for assessing the purity of synthesized tert-butyl 6-bromohexanoate, complete with experimental protocols and data interpretation to aid in the identification of common impurities.
This compound is typically synthesized via the esterification of 6-bromohexanoic acid with tert-butanol. This process, while generally efficient, can result in the presence of unreacted starting materials and byproducts that can interfere with subsequent reactions and compromise the integrity of the final product. The primary impurities of concern are residual 6-bromohexanoic acid and the non-brominated analogue, tert-butyl hexanoate.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach utilizing various analytical techniques is recommended for the comprehensive assessment of this compound purity. The choice of method will depend on the available instrumentation and the specific information required.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities with distinct proton and carbon signals. | Provides detailed structural information, non-destructive, relatively fast analysis. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, identification based on mass-to-charge ratio, and quantification. | High sensitivity and selectivity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase, quantification based on detector response (e.g., UV, ELSD). | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High precision and accuracy for quantification. | May require method development to achieve optimal separation, detector response can vary for different compounds. |
Identifying Common Impurities
The primary impurities in synthesized this compound are typically:
-
6-Bromohexanoic Acid: Unreacted starting material. Its presence can be readily detected by NMR (distinct carboxylic acid proton signal) and HPLC. In GC-MS, it may require derivatization to improve volatility.
-
Tert-butyl Hexanoate: A byproduct formed from the esterification of any residual hexanoic acid that has lost its bromine atom. It is structurally very similar to the target compound, making its detection and separation crucial.
The following table summarizes the key analytical data for this compound and its common impurities.
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key Mass Spec Fragments (m/z) |
| This compound | 251.16 | ~3.40 (t, 2H, -CH₂Br), ~2.20 (t, 2H, -C(O)CH₂-), ~1.45 (s, 9H, -C(CH₃)₃) | 195/197 ([M-C₄H₉]⁺), 155, 57 |
| 6-Bromohexanoic Acid | 195.05 | ~10-12 (br s, 1H, -COOH), ~3.42 (t, 2H, -CH₂Br), ~2.38 (t, 2H, -C(O)CH₂-) | 194/196 ([M]⁺), 115, 73 |
| Tert-butyl Hexanoate | 172.26 | ~2.18 (t, 2H, -C(O)CH₂-), ~1.44 (s, 9H, -C(CH₃)₃), ~0.90 (t, 3H, -CH₃) | 117 ([M-C₄H₉]⁺), 101, 57 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the product and any proton-bearing impurities. Compare the chemical shifts in both ¹H and ¹³C spectra to reference data.
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Instrumentation: A standard GC-MS system.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with those of authentic standards or library data.
High-Performance Liquid Chromatography (HPLC)
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the initial mobile phase composition.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Quantify the purity by calculating the peak area percentage of the main product relative to the total peak area of all components.
Visualization of Workflows and Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the synthesis and analysis workflows.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for purity assessment.
Comparison with Alternative Linkers
While this compound is a versatile alkyl linker, other classes of linkers are commonly employed in PROTAC design, each with distinct properties and analytical considerations.
| Linker Type | Example Structure | Key Advantages | Purity Assessment Considerations |
| Alkyl Chain (e.g., this compound) | Br-(CH₂)₅-COOtBu | Synthetically accessible, provides flexibility. | Purity assessed by NMR, GC-MS, and HPLC as described. |
| Polyethylene Glycol (PEG) Chain | Br-(CH₂CH₂O)n-R | Improves solubility and pharmacokinetic properties. | Purity analysis can be more complex due to the polymeric nature. Size exclusion chromatography (SEC) may be required in addition to NMR and HPLC. Mass spectrometry is crucial for confirming the distribution of PEG lengths. |
| Alkyl Chain with Heterocycle | e.g., Piperazine or piperidine (B6355638) containing linkers | Can impart rigidity, improve cell permeability, and modulate physicochemical properties. | Purity assessment is similar to alkyl chains, but NMR and MS are critical for confirming the integrity of the heterocyclic ring. HPLC methods may need to be adapted for the different polarity. |
By employing the analytical strategies outlined in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments. The choice of the most appropriate analytical technique will depend on the specific requirements of the research and the available instrumentation. A combination of these methods will provide the most comprehensive picture of the compound's purity.
A Comparative Guide to the Biological Activity of Molecules Synthesized with Tert-butyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of molecules synthesized using Tert-butyl 6-bromohexanoate (B1238239), with a focus on its application as a linker in Proteolysis Targeting Chimeras (PROTACs). Experimental data, detailed protocols, and pathway visualizations are presented to offer a thorough understanding for researchers in drug discovery and development.
Introduction to Tert-butyl 6-bromohexanoate in Synthesis
This compound is a chemical reagent commonly employed as a bifunctional linker in the synthesis of complex bioactive molecules.[1] Its structure, featuring a protected carboxylic acid (tert-butyl ester) and a reactive alkyl bromide, makes it a versatile building block for covalently linking two different molecular entities. A prominent application of this linker is in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[2][3]
Case Study: INY-06-061, an ERK5 PROTAC Degrader
A notable example of a bioactive molecule synthesized using a linker derived from this compound is the Extracellular signal-regulated kinase 5 (ERK5) degrader, INY-06-061.[1][4] This PROTAC was designed to target ERK5 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Comparative Biological Activity
The biological activity of INY-06-061 is best understood in comparison to its parent inhibitor, from which the warhead is derived, and other known inhibitors of the same target, such as BAY-885. The following table summarizes the key quantitative data for these molecules.
| Molecule | Target | Mechanism of Action | Binding Affinity (Kd) | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Viability (IC50/EC50) |
| INY-06-061 | ERK5 | PROTAC Degrader | 12 nM[1][4][5] | 21 nM (MOLT-4 cells)[1][4][5] | >90% (at 100 nM in MOLT-4 cells)[4] | >1 µM (in a panel of ~750 cancer cell lines)[1]; EC50 of 6 µM (MM.1S cells)[4] |
| BAY-885 | ERK5 | Kinase Inhibitor | 1 nM[4] | Not Applicable | Not Applicable | IC50 = 3.84 µM (MCF-7), 30.91 µM (MDA-MB-231)[2] |
| Parental Inhibitor (INY-06-086) | ERK5 | Kinase Inhibitor | High affinity (specific Kd not provided in the primary source)[4] | Not Applicable | Not Applicable | Not specified |
Experimental Protocols
Synthesis of INY-06-061 (General Strategy)
While a detailed, step-by-step protocol for the synthesis of INY-06-061 is proprietary, the general synthesis of such PROTACs involves a multi-step process. This compound serves as the precursor for the alkyl linker. The synthesis typically proceeds as follows:
-
Linker-E3 Ligand Conjugation: The VHL ligand is reacted with a derivative of this compound. This often involves the deprotection of the tert-butyl ester to reveal the carboxylic acid, which is then activated and coupled to an amine on the VHL ligand.
-
Warhead Attachment: The resulting linker-VHL ligand conjugate is then reacted with the "warhead," the molecule that binds to the target protein (in this case, an ERK5 inhibitor). This reaction typically involves the alkyl bromide of the linker reacting with a suitable nucleophile on the warhead molecule.
-
Purification: The final PROTAC molecule is purified using chromatographic techniques such as HPLC.
Western Blotting for ERK5 Degradation
This protocol is used to quantify the degradation of the target protein, ERK5, in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., MOLT-4) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of INY-06-061 for a specified time (e.g., 5 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERK5 overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability (MTT) Assay
This assay measures the effect of the compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., INY-06-061 or BAY-885) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathway and Experimental Workflow
ERK5 Signaling Pathway
The ERK5 signaling pathway is a crucial cascade involved in cell proliferation, differentiation, and survival. The following diagram illustrates the key components of this pathway.
Caption: A simplified diagram of the ERK5 signaling cascade.
PROTAC Experimental Workflow
The following diagram outlines the typical workflow for evaluating the biological activity of a PROTAC like INY-06-061.
Caption: Experimental workflow for PROTAC biological evaluation.
Comparison of Linkers in PROTAC Design
The linker is a critical component of a PROTAC molecule, influencing its physicochemical properties and biological activity. While this compound provides a simple and flexible alkyl linker, other types of linkers are also commonly used.
| Linker Type | Precursor Example | Key Characteristics | Impact on PROTAC Activity |
| Alkyl Chain | This compound | Flexible, synthetically accessible. | Can adopt multiple conformations, which may or may not be optimal for ternary complex formation. |
| PEG Chain | Amine-PEG-acid | Increased hydrophilicity, improved solubility. | Can enhance solubility and cell permeability, but may also increase molecular weight and flexibility. |
| Rigid Linkers | Piperazine or piperidine (B6355638) derivatives | Conformational restriction, pre-organization of binding moieties. | Can reduce the entropic penalty of ternary complex formation, potentially leading to higher potency and selectivity. |
| Clickable Linkers | Alkyne or azide-functionalized linkers | Allow for modular and efficient synthesis via click chemistry. | Facilitates the rapid generation of PROTAC libraries with varying linker lengths and compositions for optimization. |
The choice of linker is a crucial aspect of PROTAC design and is often optimized empirically for each specific target and E3 ligase pair.[6] The simple alkyl linker derived from this compound represents a common starting point in many PROTAC development campaigns.
References
- 1. medkoo.com [medkoo.com]
- 2. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INY-06-061 | ERK5 PROTAC | Probechem Biochemicals [probechem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Analysis
A deep dive into the chemical bridges that define the efficacy and safety of next-generation cancer therapies.
The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this powerful therapeutic triad (B1167595) is the linker, a chemical bridge that connects the antibody to the payload. The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, profoundly influencing its stability, mechanism of action, and overall therapeutic index. This guide provides a comprehensive comparison of these two linker strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Payload Release | Enzymatic cleavage, pH sensitivity, or reductive environment within the tumor or cell.[1][2] | Proteolytic degradation of the antibody backbone in the lysosome.[3] |
| Plasma Stability | Can be variable; susceptible to premature cleavage in circulation.[1] | Generally higher plasma stability, reducing the risk of premature payload release.[3] |
| Bystander Effect | Can induce a bystander effect, killing neighboring antigen-negative tumor cells.[1][2] | Limited to no bystander effect due to the charged nature of the released payload-linker complex.[3] |
| Off-Target Toxicity | Higher potential for off-target toxicity due to premature payload release.[1] | Lower risk of off-target toxicity due to enhanced stability.[3] |
| Payload State Upon Release | Typically releases the unmodified, potent payload.[1] | Releases the payload with an attached amino acid residue from the antibody.[4] |
| Ideal Tumor Target | Heterogeneous tumors with varying antigen expression.[1] | Homogeneous tumors with high and uniform antigen expression.[1] |
| Examples | Adcetris® (Brentuximab vedotin)[2] | Kadcyla® (Trastuzumab emtansine)[2] |
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in how they liberate their cytotoxic cargo.
Cleavable linkers are designed to be selectively cleaved in the tumor microenvironment or within the cancer cell, exploiting specific physiological conditions. There are three primary mechanisms for this targeted release:
-
Protease-sensitive linkers: These linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by enzymes like cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1][2]
-
pH-sensitive linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]
-
Glutathione-sensitive linkers: Disulfide linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which is abundant inside cells but not in the bloodstream.[2]
The release of the free, often membrane-permeable payload from cleavable linkers can lead to the bystander effect , where the cytotoxic agent diffuses out of the target cell and kills neighboring, antigen-negative tumor cells.[1][2] This can be particularly advantageous in treating heterogeneous tumors.
Non-cleavable linkers , in contrast, do not have a specific cleavage site. The payload is only released after the ADC is internalized and the antibody itself is completely degraded by lysosomal proteases.[3] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[4] This payload-linker-amino acid complex is typically charged and less membrane-permeable, thus limiting the bystander effect.[3] The reliance on complete antibody degradation generally results in higher plasma stability and a more favorable safety profile for non-cleavable linkers.[3]
Visualizing the Mechanisms
Caption: Comparative pathways of ADC action for cleavable and non-cleavable linkers.
Performance Data: A Quantitative Comparison
The choice of linker has a demonstrable impact on the performance of an ADC. The following tables summarize key performance metrics from various preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50)
| Payload | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| MMAE | Cleavable (vc) | NCI-N87 | HER2 | ~10 | [5] |
| MMAE | Cleavable (vc) | Karpas-299 | CD30 | 0.6 | [6] |
| DM1 | Non-cleavable (SMCC) | SK-BR-3 | HER2 | 13-50 | [7] |
| Tubulysin M | Cleavable (Val-Ala) | L540cy | CD30 | 1.9 | [6] |
| Tubulysin M | Cleavable (Glucuronide) | L540cy | CD30 | 1.8 | [6] |
Table 2: In Vivo Plasma Stability
| Linker Type | ADC Model | Animal Model | Linker Half-life | Reference |
| Cleavable (dipeptide) | cAC10-vc-MMAE | Mouse | ~144 hours | [8] |
| Cleavable (dipeptide) | cAC10-vc-MMAE | Cynomolgus Monkey | ~230 hours | [8] |
| Cleavable (disulfide) | huC242-DM1 | Mouse | ~24 hours | [8] |
| Cleavable (hydrazone) | cBR96-doxorubicin | Mouse | ~43 hours | [8] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | - | Generally more stable than cleavable counterparts | [4] |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
| ADC | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-MMAE | Cleavable | NCI-N87 Gastric Cancer | Single dose | Significant TGI | [9] |
| Trastuzumab-MMAU (DAR 4) | Cleavable (glycopeptide) | NCI-N87 Gastric Cancer | Single dose | Superior to Trastuzumab-vc-MMAE | [9] |
| Anti-CD30-Tubulysin M (DAR 2) | Cleavable (Glucuronide) | L540cy Xenograft | 0.5 mg/kg | 5/6 cures | [6] |
| Araris Topo 1 ADC (DAR 2) | Cleavable (novel peptide) | NCI-N87 Colon Cancer | 52 ug/kg | Superior to Trastuzumab deruxtecan | [10] |
| C16 Site I-PEG6-C2-MMAD | Non-cleavable | BxPC3 Xenograft | 10 mg/kg | Significant TGI | [11] |
Experimental Protocols: A Guide to Key Assays
Reproducible and reliable data is paramount in ADC development. Below are outlines of standard experimental protocols for evaluating key ADC characteristics.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, cynomolgus monkey) at 37°C.[12]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analyze the samples using methods like ELISA to measure total and conjugated antibody, or LC-MS to determine the drug-to-antibody ratio (DAR) and quantify free payload.[12]
-
Calculate the linker half-life based on the rate of payload deconjugation.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.[13]
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.[13]
-
Incubate the plates for a defined period (e.g., 72-120 hours).[13]
-
Add MTT or XTT reagent to the wells and incubate to allow for the formation of formazan (B1609692) by viable cells.[14]
-
Solubilize the formazan crystals and measure the absorbance using a microplate reader.[14]
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[15]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Implant human tumor cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[16]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, unconjugated antibody, ADC at various doses).[17]
-
Administer the treatments intravenously.[18]
-
The study endpoint is typically when tumors in the control group reach a predetermined size.[17]
-
Calculate the tumor growth inhibition (TGI) to assess efficacy.[17]
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the comparative evaluation of ADCs.
Downstream Signaling: The Path to Apoptosis
Once the payload is released, it induces cell death through various mechanisms. For tubulin inhibitors like MMAE, the signaling cascade leading to apoptosis is a well-studied pathway.
Caption: The apoptotic cascade initiated by a tubulin-inhibiting payload like MMAE.
Conclusion: A Strategic Choice in ADC Design
The selection of a cleavable or non-cleavable linker is a nuanced decision that must be tailored to the specific characteristics of the target antigen, the tumor microenvironment, and the desired therapeutic outcome. Cleavable linkers offer the potential for a potent bystander effect, which can be crucial for treating heterogeneous tumors. However, this often comes with the trade-off of lower plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers provide enhanced stability and a better safety profile but are generally more effective against tumors with high and uniform antigen expression. As our understanding of tumor biology and linker chemistry deepens, the development of next-generation linkers that combine the best attributes of both classes will continue to drive the evolution of more effective and safer ADC therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. books.rsc.org [books.rsc.org]
- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Ester protecting groups are frequently employed to mask the C-terminal carboxyl group of the initial amino acid and the side chains of acidic residues like aspartic acid and glutamic acid. Their stability throughout the synthesis and subsequent ease of removal are critical factors that influence the yield and purity of the final peptide. This guide provides an objective comparison of the stability of commonly used ester protecting groups under various conditions encountered during peptide synthesis, supported by experimental data and detailed methodologies.
Introduction to Orthogonal Protection Strategies
Modern peptide synthesis predominantly relies on two orthogonal protection schemes: Boc/Bzl and Fmoc/tBu.[1][2]
-
Boc/Bzl Strategy: The Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side chains are protected by groups like benzyl (B1604629) (Bzl) esters, which are also acid-labile but require much stronger acids for removal.[3] This "quasi-orthogonal" approach relies on differential acid lability.[4]
-
Fmoc/tBu Strategy: The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups such as tert-butyl (tBu) esters. This represents a truly orthogonal system, as the two classes of protecting groups are removed under distinct chemical conditions.[3]
Quantitative Comparison of Ester Protecting Group Stability
The stability of an ester protecting group is not absolute and is highly dependent on the specific chemical environment. The following tables summarize the stability of common ester protecting groups under acidic, basic, and reductive (hydrogenolysis) conditions frequently used in peptide synthesis.
Table 1: Stability to Acidic Conditions (TFA)
Trifluoroacetic acid (TFA) is the standard reagent for the final cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups in the Fmoc/tBu strategy.
| Protecting Group | Structure | Reagent | Time | Temperature (°C) | % Cleavage | Reference(s) |
| Methyl Ester | -COOCH₃ | 95% TFA in H₂O | 2 h | Room Temp | Stable | [5] |
| Ethyl Ester | -COOCH₂CH₃ | 95% TFA in H₂O | 2 h | Room Temp | Stable | [5] |
| Benzyl Ester (Bzl) | -COOCH₂Ph | 95% TFA in H₂O | 2 h | Room Temp | Partially Labile | [6] |
| tert-Butyl Ester (tBu) | -COOC(CH₃)₃ | 95% TFA in H₂O | 1-2 h | Room Temp | ~100% | [7][8] |
| Allyl Ester (All) | -COOCH₂CH=CH₂ | 95% TFA in H₂O | 2 h | Room Temp | Stable | [1] |
Table 2: Stability to Basic Conditions (Piperidine)
A solution of 20% piperidine (B6355638) in dimethylformamide (DMF) is the standard reagent for the removal of the Fmoc group in each cycle of peptide synthesis. Ester side-chain protecting groups must be stable to these conditions.
| Protecting Group | Structure | Reagent | Time | Temperature (°C) | % Cleavage / Side Reaction | Reference(s) |
| Methyl Ester | -COOCH₃ | 20% Piperidine/DMF | 2 h | Room Temp | Stable | [5] |
| Benzyl Ester (Bzl) | -COOCH₂Ph | 20% Piperidine/DMF | 2 h | Room Temp | Stable | [6] |
| tert-Butyl Ester (tBu) | -COOC(CH₃)₃ | 20% Piperidine/DMF | 2 h | Room Temp | Stable | |
| Allyl Ester (All) | -COOCH₂CH=CH₂ | 20% Piperidine/DMF | 2 h | Room Temp | Stable | [1] |
Table 3: Stability to Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a mild method for the cleavage of benzyl-based protecting groups.
| Protecting Group | Structure | Reagent/Catalyst | Time | Temperature (°C) | % Cleavage | Reference(s) |
| Methyl Ester | -COOCH₃ | H₂, Pd/C | 2 h | Room Temp | Stable | |
| Benzyl Ester (Bzl) | -COOCH₂Ph | H₂, Pd/C | 1-2 h | Room Temp | ~100% | [6][9] |
| tert-Butyl Ester (tBu) | -COOC(CH₃)₃ | H₂, Pd/C | 2 h | Room Temp | Stable | [10] |
| Allyl Ester (All) | -COOCH₂CH=CH₂ | H₂, Pd/C | 2 h | Room Temp | Labile | [9] |
Table 4: Special Case - Stability of Aspartate Protecting Groups to Piperidine and Prevention of Aspartimide Formation
A significant side reaction in Fmoc-SPPS is the formation of aspartimide, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. This occurs through the cyclization of the peptide backbone onto the side-chain ester, facilitated by the basic conditions of Fmoc deprotection. The choice of a sterically hindered ester protecting group for the aspartic acid side chain can significantly mitigate this problem.
| Aspartate Protecting Group | Structure | % Aspartimide Formation (per 10 min piperidine treatment) | Reference(s) |
| tert-Butyl (OtBu) | -Asp(OᵗBu)- | ~1.24% (in Asp-Arg sequence) | [5] |
| 3-methylpent-3-yl (OMpe) | -Asp(OMpe)- | ~0.4% (in Asp-Arg sequence) | [5] |
| 3-ethyl-3-pentyl (OEpe) | -Asp(OEpe)- | ~0.13% (in Asp-Arg sequence) | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of protecting group stability.
Protocol 1: General Procedure for Evaluating Ester Stability to Acidic or Basic Reagents
This protocol is designed to assess the stability of a side-chain ester protecting group on a resin-bound peptide to a specific cleavage reagent (e.g., TFA or piperidine).
-
Peptide Synthesis: Synthesize a short model peptide (e.g., Ac-Ala-Xxx-Gly-NH-Resin, where Xxx is the amino acid with the ester protecting group to be tested) on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.
-
Resin Aliquoting: After synthesis, wash and dry the peptidyl-resin and divide it into equal aliquots (e.g., 20-50 mg each).
-
Reagent Treatment: Treat each aliquot with the cleavage reagent under defined conditions. For example:
-
Acid Stability: Add a solution of 95% TFA, 2.5% H₂O, and 2.5% triisopropylsilane (B1312306) (TIS) to the resin and incubate at room temperature.
-
Base Stability: Add a solution of 20% piperidine in DMF to the resin and incubate at room temperature.
-
-
Time Points: Stop the reaction at various time points (e.g., 30 min, 1 h, 2 h, 4 h) by filtering the resin and washing it thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Cleavage from Resin (for base stability test): For samples treated with the basic reagent, perform a final cleavage from the resin using a standard TFA cocktail to release the peptide.
-
Analysis:
-
Dissolve the cleaved peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Monitor the eluent at a suitable wavelength (e.g., 220 nm).
-
Identify and quantify the peaks corresponding to the intact protected peptide and the deprotected peptide. The percentage of cleavage can be calculated from the relative peak areas.
-
Confirm the identity of the peaks using mass spectrometry (LC-MS).
-
Protocol 2: Procedure for Evaluating Benzyl Ester Stability to Catalytic Hydrogenolysis
-
Peptide Synthesis: Synthesize a model peptide with a benzyl ester protecting group as described in Protocol 1.
-
Resin Suspension: Suspend a known amount of the peptidyl-resin in a suitable solvent such as methanol (B129727) or DMF.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight of the resin).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Time Points: Take aliquots of the reaction mixture at various time points, filter off the catalyst and resin, and analyze the solution by RP-HPLC and LC-MS to determine the extent of deprotection.
Visualization of Workflows and Logic
Experimental Workflow for Stability Evaluation
The following diagram illustrates the general workflow for assessing the stability of an ester protecting group.
Caption: Workflow for evaluating the stability of ester protecting groups.
Logic for Selecting an Ester Protecting Group
The choice of an ester protecting group is dictated by the overall synthetic strategy. This diagram outlines the decision-making process.
Caption: Decision tree for ester protecting group selection in SPPS.
Conclusion
The selection of an appropriate ester protecting group is a critical decision in peptide synthesis that directly impacts the success of the project. While tert-butyl esters are the standard choice for the acid-labile side-chain protection in the widely used Fmoc/tBu strategy, their use in aspartic acid-containing peptides can lead to significant aspartimide formation. In such cases, sterically hindered esters like OEpe offer superior stability to the basic conditions of Fmoc deprotection. Benzyl esters , while classic in the Boc/Bzl strategy, show some lability to strong acids like TFA. For completely orthogonal protection schemes, the allyl ester provides an excellent alternative, as it is stable to both acidic and basic conditions but can be selectively removed with a palladium catalyst. By carefully considering the planned synthetic route and the specific peptide sequence, researchers can choose the optimal ester protecting group to maximize yield and purity.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | Semantic Scholar [semanticscholar.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of Tert-butyl 6-bromohexanoate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. For researchers, scientists, and drug development professionals handling tert-butyl 6-bromohexanoate (B1238239) (CAS No. 65868-63-5), a clear and structured disposal plan is crucial. This guide provides essential safety information, procedural steps, and logistical considerations for the responsible management of this compound.
Safety and Hazard Information
Tert-butyl 6-bromohexanoate is classified with several hazards that require careful handling to mitigate risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) before handling this chemical and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉BrO₂ | MedChemExpress, PubChem |
| Molecular Weight | 251.16 g/mol | MedChemExpress, PubChem |
| CAS Number | 65868-63-5 | Fluorochem, MedChemExpress |
| Boiling Point | 256.3 ± 23.0 °C at 760 mmHg | Sigma-Aldrich |
| Purity | 95% - 99.72% | Sigma-Aldrich, MedchemExpress |
| Storage Temperature | Refrigerator (4°C) or -20°C for pure form | Sigma-Aldrich, MedchemExpress |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following is a general protocol for the safe preparation of this chemical for disposal.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for halogenated organic compounds.
-
The label should include "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Crucially, do not mix this compound with incompatible waste streams, particularly strong oxidizing agents, to prevent hazardous chemical reactions.
2. Container Management:
-
Use a chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure, tight-fitting cap.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Do not overfill the container; leave adequate headspace (at least 10% of the container volume) to allow for expansion.
3. Spill and Contamination Management:
-
In the event of a spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[1]
-
Carefully collect the absorbent material and place it into a labeled hazardous waste container.
-
Decontaminate the spill area and any contaminated equipment. All contaminated materials, including PPE, must be disposed of as hazardous waste.
4. Storage and Collection:
-
Store the waste container in a designated and properly labeled Satellite Accumulation Area (SAA) at or near the point of generation.
-
Provide secondary containment, such as a spill tray, to contain any potential leaks.
-
Arrange for the collection of the waste by a licensed hazardous waste disposal contractor. Ensure all institutional and regulatory paperwork is completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Tert-butyl 6-bromohexanoate
Essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Tert-butyl 6-bromohexanoate (B1238239).
This guide provides critical safety and logistical information for the handling of Tert-butyl 6-bromohexanoate (CAS No. 65868-63-5). Adherence to these procedures is vital to ensure personal safety and minimize environmental impact.
Chemical Profile and Hazards
This compound is a chemical intermediate widely used in organic synthesis.[1] It is classified as hazardous, and proper precautions must be taken during its handling.
GHS Classification:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2][3]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[2][3]
-
Serious eye damage/eye irritation (Category 1 or 2A), H318/H319: Causes serious eye damage or irritation.[2][3]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[2][3]
Signal Word: Warning or Danger[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Must meet EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles, especially when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves. | Disposable nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling, consult the glove manufacturer's resistance guide. Always use proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory coat. | A standard laboratory coat should be worn. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a well-ventilated area. | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Operational and Disposal Plans
A strict operational workflow is essential for the safe handling of this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is often refrigerated.
Handling Procedures:
-
Preparation: Assemble all necessary equipment and reagents within a certified chemical fume hood.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Aliquoting and Reaction:
-
Post-Experiment:
Spill Management:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable solvent.
-
-
Major Spill:
-
Evacuate the laboratory and alert emergency personnel.
-
Close the laboratory doors and post a warning sign.
-
Provide emergency responders with the Safety Data Sheet.
-
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[5][6] Do not dispose of it down the drain.
-
Ensure the waste is handled by a licensed waste disposal company.[5]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. This compound [chembk.com]
- 2. This compound | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
